Methyl potassium adipate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
10525-19-6 |
|---|---|
Molecular Formula |
C7H11KO4 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Isomeric SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl potassium adipate, a molecule of interest in various research and development applications. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.
Introduction
This compound (MPA), also known as potassium monomethyl adipate, is the potassium salt of monomethyl adipate. Its structure combines a linear six-carbon dicarboxylic acid backbone with a methyl ester at one end and a potassium carboxylate at the other. This monoester salt structure imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis and a potential component in various formulations. This guide will first detail the synthetic route to MPA, starting from the preparation of its precursor, monomethyl adipate, followed by its conversion to the final potassium salt. Subsequently, a thorough characterization of the final product using various analytical techniques will be presented.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the selective mono-esterification of adipic acid to produce monomethyl adipate. The second step is the neutralization of the remaining carboxylic acid group with a potassium base to yield the final product.
Step 1: Synthesis of Monomethyl Adipate
Monomethyl adipate is synthesized by the direct esterification of adipic acid with methanol.
Reaction:
HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O
Experimental Protocol:
A detailed protocol for the synthesis of monomethyl adipate is adapted from a patented method.[1] In a typical procedure, adipic acid is reacted with methanol in the presence of a suitable acid catalyst, such as sulfuric acid or a solid acid resin, to facilitate the esterification. The reaction mixture is heated to reflux for a specific duration to achieve a high conversion to the monoester. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The resulting crude product is then purified, typically by distillation or recrystallization, to yield pure monomethyl adipate.[1] High yields, often exceeding 95%, have been reported for this process.[1]
Step 2: Synthesis of this compound
The second step involves the neutralization of monomethyl adipate with a potassium base, such as potassium hydroxide (KOH).
Reaction:
HOOC-(CH₂)₄-COOCH₃ + KOH → K⁺⁻OOC-(CH₂)₄-COOCH₃ + H₂O
Experimental Protocol:
In a typical laboratory-scale synthesis, monomethyl adipate is dissolved in a suitable solvent, most commonly methanol to maintain consistency with the ester group and facilitate the dissolution of the potassium salt. A stoichiometric amount of potassium hydroxide, dissolved in methanol, is then added dropwise to the solution of monomethyl adipate at room temperature with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. The formation of the potassium salt, which may precipitate out of the solution depending on the concentration, indicates the progress of the reaction. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete neutralization. The resulting this compound can then be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure to yield the solid product. The product should be washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and dried under vacuum.
Synthesis Workflow Diagram:
Caption: A diagram illustrating the two-step synthesis of this compound from adipic acid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the key analytical techniques employed for this purpose.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁KO₄ | [2][3] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| Appearance | White crystalline powder (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in water | [4] |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of this compound.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. While a specific spectrum for this compound is not available in the searched literature, predictions can be made based on the structure and data from its precursor, monomethyl adipate.[5][6] The spectrum of monomethyl adipate in CDCl₃ shows a singlet for the methyl ester protons around 3.67 ppm, multiplets for the methylene protons between 1.6 and 2.4 ppm, and a broad singlet for the carboxylic acid proton above 11 ppm.[5] For this compound, the disappearance of the carboxylic acid proton signal and potential shifts in the adjacent methylene proton signals would be indicative of salt formation.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and types of carbon atoms in the molecule. For monomethyl adipate, the carbonyl carbon of the ester appears around 174 ppm, the carboxylic acid carbonyl is further downfield, the methoxy carbon is around 51 ppm, and the methylene carbons appear in the range of 24-34 ppm. Upon formation of the potassium salt, the chemical shift of the carboxylate carbon is expected to shift significantly compared to the carboxylic acid carbon, providing clear evidence of the successful synthesis.
-
C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
COO⁻ Asymmetric Stretch (Carboxylate): A strong absorption band in the region of 1550-1610 cm⁻¹, which is a key indicator of the formation of the carboxylate salt.
-
COO⁻ Symmetric Stretch (Carboxylate): A weaker absorption band around 1400-1440 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ region.
The presence of the carboxylate stretches and the ester carbonyl stretch, along with the absence of the broad O-H stretch of a carboxylic acid (typically around 2500-3300 cm⁻¹), would confirm the successful synthesis of this compound.
Characterization Workflow Diagram:
Caption: A flowchart outlining the key analytical steps for the characterization of synthesized this compound.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The synthesis involves a two-step process starting from adipic acid, with the key steps being mono-esterification followed by neutralization. The characterization relies on a combination of physical property measurements and spectroscopic analysis, primarily NMR and FTIR, to confirm the chemical identity and purity of the final product. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers and professionals working with this compound. Further research to obtain and publish the specific spectral data and a precise melting point for this compound would be a valuable contribution to the scientific literature.
References
- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 2. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]
- 5. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl potassium adipate. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates and clearly distinguishes data from closely related compounds, namely monomethyl adipate and potassium adipate, to offer a predictive and comparative analysis. This document includes a summary of quantitative data, a proposed experimental protocol for its synthesis, and a discussion of its potential applications, particularly within the pharmaceutical sciences.
Introduction
This compound (CAS No. 10525-19-6) is the potassium salt of monomethyl adipate.[1] It is a derivative of adipic acid, a dicarboxylic acid of significant industrial importance. While adipic acid and its other salts and esters have been well-characterized, specific experimental data for this compound remains scarce in publicly available literature. This guide aims to consolidate the available information and provide a foundational resource for researchers and professionals working with or interested in this compound.
Chemical and Physical Properties
The following tables summarize the known and predicted physical and chemical properties of this compound. Data for monomethyl adipate and potassium adipate are included for comparative purposes.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Adipic acid, monomethyl ester, potassium salt; Hexanedioic acid, 1-methyl ester, potassium salt | [1][2] |
| CAS Number | 10525-19-6 | [1] |
| Molecular Formula | C7H11KO4 | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
Table 2: Physical Properties (Experimental and Predicted)
| Property | This compound (Predicted) | Monomethyl Adipate | Potassium Adipate | Source |
| Appearance | White crystalline powder (predicted) | Clear colorless liquid | White crystalline powder | [3][4][5] |
| Melting Point | Not available | 7-9 °C | 185 °C | [3][4][5] |
| Boiling Point | Not available | 162 °C / 10 mmHg | 338 °C | [3][4][5] |
| Solubility in Water | Soluble (predicted) | Not miscible or difficult to mix | Soluble | [3][4][5] |
| Density | Not available | 1.081 g/mL at 25 °C | Not available | [5] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific protocol for the synthesis of this compound is not documented in the searched literature, a plausible method can be derived from the synthesis of its parent compound, monomethyl adipate. The following is a proposed two-step experimental protocol.
Step 1: Synthesis of Monomethyl Adipate
This procedure is adapted from a patented method for the synthesis of monomethyl adipate.[6]
Materials:
-
Adipic acid
-
Methanol
-
Toluene
-
Macroporous cation exchange resin
-
Hydrochloric acid (3-5%)
-
Sodium hydroxide solution (3-5%)
-
Deionized water
Protocol:
-
Resin Pre-treatment:
-
Immerse the macroporous cation exchange resin successively in a 3-5% hydrochloric acid solution, followed by a 3-5% sodium hydroxide solution, and finally again in the hydrochloric acid solution.
-
After each immersion, wash the resin with deionized water until the pH of the resin is neutral (pH 5-7).
-
Filter the resin to remove excess water.
-
-
Esterification:
-
In a reaction vessel, add adipic acid, the pre-treated resin, and toluene.
-
Heat the mixture and add methanol dropwise to initiate the esterification reaction.
-
Maintain the reaction at a controlled temperature until completion, which can be monitored by techniques such as TLC or GC.
-
After the reaction, filter the hot solution to separate the resin.
-
Cool the filtrate to crystallize and remove any unreacted adipic acid.
-
Wash the resulting monomethyl adipate solution in toluene with deionized water.
-
Remove the toluene solvent via reduced pressure distillation to obtain crude monomethyl adipate.
-
Purify the monomethyl adipate by vacuum distillation.
-
Step 2: Formation of the Potassium Salt (this compound)
Materials:
-
Monomethyl adipate (from Step 1)
-
Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)
-
Anhydrous diethyl ether or other suitable solvent
Protocol:
-
Dissolve the purified monomethyl adipate in a suitable solvent like anhydrous diethyl ether.
-
Prepare a stoichiometric amount of potassium hydroxide or potassium carbonate solution.
-
Slowly add the potassium base solution to the monomethyl adipate solution with constant stirring.
-
The formation of a precipitate (this compound) should be observed.
-
Continue stirring for a sufficient period to ensure complete reaction.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Caption: Proposed two-step synthesis workflow for this compound.
Spectroscopic Data (Reference Data from Monomethyl Adipate)
Specific spectroscopic data for this compound is not available. However, the data for monomethyl adipate can serve as a useful reference, particularly for identifying the core molecular structure.
Table 3: Spectroscopic Data for Monomethyl Adipate
| Technique | Key Features | Source |
| ¹H NMR | Chemical shifts are observed around 11.42 ppm (carboxylic acid proton), 3.68 ppm (methyl ester protons), and 2.36-2.38 ppm and 1.63-1.75 ppm (methylene protons of the adipate backbone). | [7] |
| IR Spectroscopy | Expected characteristic peaks for C=O stretching of the carboxylic acid and ester, C-O stretching, and O-H stretching of the carboxylic acid. | [8] |
| Mass Spectrometry | The parent compound, monomethyl adipate, has a molecular weight of 160.17 g/mol . Fragmentation patterns would be indicative of the ester and carboxylic acid functionalities. | [8] |
Reactivity and Stability
Based on the information available for potassium adipate, this compound is expected to be stable under standard conditions.[3] However, it is likely reactive with strong oxidizing agents.[3] The presence of the ester group may also make it susceptible to hydrolysis under acidic or basic conditions.
Applications in Drug Development and Other Fields
While there is no specific information on the use of this compound in drug development, its parent compound, potassium adipate, is used in the pharmaceutical industry as an excipient.[9] Excipients are inactive substances formulated alongside the active ingredient of a medication. Potassium adipate's role as a buffering agent to maintain the stability of active pharmaceutical ingredients is particularly valuable.[9] Given its structural similarity, this compound could potentially serve similar functions.
Furthermore, monomethyl adipate is utilized as a synthetic intermediate in the preparation of various compounds with potential antitumor and anti-inflammatory activities.[5] This suggests that this compound could also be a valuable precursor in the synthesis of novel therapeutic agents.
Signaling Pathways
There is currently no information available in the scientific literature describing the involvement of this compound in any biological signaling pathways.
Conclusion
This compound is a compound for which direct experimental data is limited. This guide has compiled the available information on its chemical and physical properties, drawing necessary comparisons from its close relatives, monomethyl adipate and potassium adipate. The proposed synthesis protocol provides a viable route for its preparation in a laboratory setting. While its direct applications are not yet established, the known uses of its parent compounds suggest potential utility in pharmaceutical formulations and as a synthetic intermediate for drug discovery. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]
- 4. Potassium Adipate or Dipotassium Adipate Manufacturers [adipicacid.net]
- 5. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]
- 6. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 7. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]
- 8. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mtroyal.com.tr [mtroyal.com.tr]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Decomposition of Methyl Potassium Adipate
Disclaimer: Direct and extensive research on the thermal decomposition of this compound is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-established principles of thermal decomposition of similar carboxylate salts and related compounds. The experimental protocols and potential decomposition pathways described herein are based on analogous systems and should be adapted and validated for the specific case of this compound.
Introduction to Thermal Decomposition
Thermal decomposition, or thermolysis, is a chemical decomposition process induced by heat.[1] The temperature at which a substance chemically breaks down is known as its decomposition temperature.[1] This process is fundamental in various scientific and industrial fields, including materials science, chemical synthesis, and drug development, as it determines the thermal stability and degradation pathways of compounds. This compound, with the chemical formula C₇H₁₁KO₄, is a potassium salt of a monomethyl ester of adipic acid.[2][3] Understanding its thermal behavior is crucial for applications where it might be subjected to elevated temperatures.
General Principles of Carboxylate Salt Thermal Decomposition
The thermal decomposition of carboxylate salts is a complex process that can proceed through various mechanisms depending on the cation, the structure of the carboxylate, and the reaction atmosphere (e.g., inert or oxidizing).[4] A common decomposition pathway for many metal carboxylates is decarboxylation, which involves the loss of carbon dioxide (CO₂).[5]
For alkali metal carboxylates, the decomposition often leads to the formation of a carbonate of the metal and a ketone. The nature of the organic backbone of the carboxylate influences the specific products formed. For instance, the thermal decomposition of some dialkylimidazolium carboxylate ionic liquids has been shown to proceed via an Sₙ2 nucleophilic substitution reaction under inert gas conditions.[6]
Hypothesized Thermal Decomposition Pathway of this compound
Based on the general principles of carboxylate decomposition, a plausible thermal decomposition pathway for this compound in an inert atmosphere can be hypothesized. The process would likely initiate with the cleavage of the ionic bond between the potassium cation and the carboxylate anion, followed by decarboxylation.
A potential, simplified reaction scheme could be:
2 CH₃OOC(CH₂)₄COOK → K₂CO₃ + (CH₃OOC(CH₂)₄)₂CO + CO₂
This hypothetical pathway suggests the formation of potassium carbonate, a diketone, and carbon dioxide. However, other side reactions and rearrangements are possible, leading to a more complex mixture of products.
Below is a DOT script representation of this logical relationship.
Caption: Hypothesized thermal decomposition pathway of this compound.
Experimental Protocols for Studying Thermal Decomposition
To experimentally investigate the thermal decomposition of this compound, several analytical techniques can be employed. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the decomposition temperatures and to quantify the mass loss at each stage of decomposition.
Detailed TGA Protocol (General):
-
Instrument: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA or TA Instruments Q-series 600).[7]
-
Sample Preparation: Place a small amount of the sample (typically 4-8 mg) into a sample pan (e.g., platinum or alumina).[7]
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air) at a constant flow rate (e.g., 100 mL/min).[7]
-
Temperature Program:
-
Temperature-Ramped TGA: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[7]
-
Isothermal TGA: Heat the sample to a specific temperature and hold it at that temperature for a set period, monitoring the mass loss over time.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures of phase transitions (e.g., melting, crystallization) and to quantify the enthalpy of these transitions and of decomposition reactions.
Detailed DSC Protocol (General):
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: Place a small amount of the sample (1-9 mg) into a sample pan (e.g., aluminum). To allow volatile decomposition products to escape and prevent pan rupture, a small incision can be made in the lid.
-
Atmosphere: Maintain a controlled atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Heat the sample at a constant heating rate (e.g., 2.5°C/min) over a desired temperature range (e.g., 30–410°C).
-
Often, an initial heating step is performed to remove any residual solvent or moisture, followed by a cooling and a second heating cycle to study the thermal history and phase behavior of any decomposition products.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Exothermic events (e.g., decomposition) and endothermic events (e.g., melting) appear as peaks. The area under a peak corresponds to the enthalpy change of the transition.
Coupled Techniques
For a more comprehensive analysis, TGA can be coupled with other analytical techniques to identify the gaseous products evolved during decomposition.
-
TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA furnace is introduced into a mass spectrometer to identify the evolved gases based on their mass-to-charge ratio.
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared spectrometer to identify functional groups and specific molecules.
Below is a DOT script representation of a general experimental workflow for studying thermal decomposition.
Caption: General experimental workflow for thermal decomposition analysis.
Quantitative Data for Analogous Carboxylate Salts
| Compound | Decomposition Onset Temperature (°C) | Major Mass Loss (%) | Atmosphere | Reference |
| Ammonium Acetate | ~133.8 | 94.16 | Nitrogen | [7] |
| Ammonium Benzoate | Not specified | Not specified | Nitrogen | [7] |
| Ammonium Salicylate | ~204.23 | 78.08 | Nitrogen | [7] |
| 1-Ethyl-3-methylimidazolium Acetate | Varies with conditions | Not specified | Inert Gas | [6] |
| Manganese(II), Cobalt(II), Nickel(II), Copper(II) Malonates | 310 - 400 | Not specified | Air/Argon | [4] |
| Manganese(II), Cobalt(II), Nickel(II), Copper(II) Succinates | 400 - 525 | Not specified | Air/Argon | [4] |
| Poly(ethylene adipate) (PEAd) | Not specified | Not specified | Not specified | [8] |
| Poly(propylene adipate) (PPAd) | Not specified | Not specified | Not specified | [8] |
| Poly(butylene adipate) (PBAd) | Not specified | Not specified | Not specified | [8] |
Note: The decomposition temperature and mass loss can vary significantly depending on the experimental conditions, such as heating rate and atmosphere.
Conclusion
This technical guide provides a foundational understanding of the thermal decomposition of this compound, framed within the broader context of carboxylate salt thermolysis. While a specific, validated decomposition pathway and quantitative data for this compound are not available in the current literature, this guide outlines the general principles and experimental methodologies that can be applied to investigate its thermal behavior. The hypothesized decomposition pathway suggests the formation of potassium carbonate, a diketone, and carbon dioxide as primary products. For drug development professionals and researchers, it is imperative to conduct specific experimental studies, such as TGA and DSC, to accurately determine the thermal stability, decomposition kinetics, and degradation products of this compound to ensure its safe and effective application.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of Methyl Potassium Adipate: A Technical Guide for Researchers
Introduction
Methyl potassium adipate, the monomethyl ester potassium salt of adipic acid, is a compound of interest in various chemical and pharmaceutical research domains. Understanding its solubility in different solvents is crucial for its application in drug formulation, synthesis, and other areas of materials science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its determination. Due to a lack of publicly available quantitative solubility data for this compound in a range of solvents, this document focuses on providing a robust methodology for researchers to generate this critical data in their own laboratories.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to consider its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁KO₄ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 10525-19-6 | [1][3] |
The structure of this compound, containing both a polar carboxylate group and a less polar methyl ester group, suggests a nuanced solubility profile. It is anticipated to exhibit some solubility in polar solvents due to the ionic potassium carboxylate moiety, while the methyl ester and the aliphatic chain may contribute to solubility in less polar organic solvents. The related compound, potassium adipate (the dipotassium salt of adipic acid), is known to be soluble in water.[4][5][6]
General Solubility Determination Methodology
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Experimental Protocol: Shake-Flask Method
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique. The choice of method will depend on the properties of the solute and solvent.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound in the specific solvent must be prepared.
-
UV-Vis Spectrophotometry: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Gravimetric Analysis: This involves evaporating a known volume of the filtered solution to dryness and weighing the remaining solid residue. This method is simpler but may be less accurate for low solubilities.
-
Titration: Acid-base titration could potentially be used to quantify the adipate moiety.
-
-
3. Data Analysis:
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL, mg/mL, or mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Methyl potassium adipate CAS number 10525-19-6
An In-depth Technical Guide to Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 10525-19-6, is the potassium salt of monomethyl adipate. It belongs to the class of dicarboxylic acid monoesters, which are characterized by the presence of both a carboxylic acid salt and an ester functional group. This bifunctional nature makes it a potentially versatile building block in organic synthesis. While extensive research on this specific salt is limited, its parent compound, monomethyl adipate, and related adipic acid salts are well-characterized and utilized in various industrial applications. This guide provides a comprehensive overview of the known and predicted properties, synthesis, and potential applications of this compound, with a focus on its relevance to the fields of chemical research and drug development.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 10525-19-6 | [1] |
| Molecular Formula | C₇H₁₁KO₄ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | potassium;6-methoxy-6-oxohexanoate | [1] |
| Synonyms | Adipic acid, monomethyl ester, potassium salt; Hexanedioic acid, 1-methyl ester, potassium salt | [2] |
| InChI | InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 | [2] |
| InChIKey | VIKLNKRRVRFMJF-UHFFFAOYSA-M | [2] |
| SMILES | COC(=O)CCCCC(=O)[O-].[K+] | [2] |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Monomethyl Adipate (CAS 627-91-8) | Potassium Adipate (CAS 19147-16-1) |
| Appearance | White crystalline solid (predicted) | Clear colorless liquid | White crystalline powder |
| Melting Point | Not available | 7-9 °C | >185 °C (decomposes)[3][4] |
| Boiling Point | Not available | 162 °C @ 10 mmHg | 338 °C (decomposes)[3][4] |
| Solubility | Soluble in water (predicted) | Not miscible or difficult to mix with water[5] | Soluble in water[3][4] |
| Density | Not available | 1.081 g/mL at 25 °C[5] | Not available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, it can be readily prepared by the neutralization of monomethyl adipate with a potassium base. A plausible two-step synthesis workflow starting from adipic acid is outlined below.
Synthesis Workflow
References
- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]
- 4. Potassium Adipate or Dipotassium Adipate Manufacturers [adipicacid.net]
- 5. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Monomethyl Adipate Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monomethyl adipate potassium salt, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is presented as a two-stage process: the selective mono-esterification of adipic acid to form monomethyl adipate, followed by its conversion to the corresponding potassium salt. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis and purification of this compound.
Stage 1: Synthesis of Monomethyl Adipate
The primary route to monomethyl adipate is the selective esterification of one of the two carboxylic acid groups of adipic acid. Several methods exist, with catalytic esterification being the most common and efficient approach. The reaction involves heating adipic acid with methanol in the presence of a catalyst.[1][2]
Experimental Protocol: Catalytic Mono-esterification of Adipic Acid
This protocol is based on the use of a bifunctional alumina catalyst, which demonstrates high selectivity for the mono-ester product.[3]
Materials:
-
Adipic Acid (C₆H₁₀O₄)
-
Methanol (CH₃OH), anhydrous
-
Alumina (Al₂O₃), activated
-
Dichloromethane (CH₂Cl₂), for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄), for drying
-
Standard laboratory glassware for reaction, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adipic acid (e.g., 730 mg, 5 mmol) and the alumina catalyst in methanol (e.g., 10 ml).[3]
-
Reaction: Stir the suspension at a controlled temperature. The reaction can proceed at room temperature (25 °C) over 24 hours or can be accelerated at higher temperatures.[3]
-
Work-up: After the reaction period, cool the mixture to room temperature. Filter the suspension to remove the alumina catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer with deionized water to remove any unreacted adipic acid.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude monomethyl adipate.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation.
Quantitative Data for Monomethyl Adipate Synthesis
The following table summarizes typical quantitative data for the synthesis of monomethyl adipate using different catalytic systems.
| Catalyst System | Adipic Acid (mmol) | Methanol (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Monomethyl Adipate (%) | Reference |
| Alumina (Al₂O₃) | 5 | 50 | 25 | 24 | ~85 | 80 | [3] |
| Ion-Exchange Resin | Varies | 15-20 | 40-70 | 1-5 | >95 | High (not specified) | [4] |
| Sulfuric Acid | 1.2 | 3 | Reflux | 5 | High | 94-98 (for diethyl adipate) |
Stage 2: Synthesis of Monomethyl Adipate Potassium Salt
The conversion of monomethyl adipate to its potassium salt is a straightforward acid-base neutralization reaction. The carboxylic acid group of the monoester is deprotonated by a potassium base, typically potassium hydroxide (KOH), to form the water-soluble salt. This protocol is adapted from analogous procedures for preparing potassium salts of similar dicarboxylic acid monoesters.[5][6][7][8]
Experimental Protocol: Neutralization of Monomethyl Adipate
Materials:
-
Monomethyl Adipate (C₇H₁₂O₄)
-
Potassium Hydroxide (KOH)
-
Methanol or Ethanol, absolute
-
Diethyl Ether, for washing
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Preparation of Base: Prepare a solution of potassium hydroxide (1 equivalent) in absolute methanol or ethanol. For example, dissolve 0.28 g (5 mmol) of KOH in 20 ml of methanol.
-
Reaction: In a separate flask, dissolve the purified monomethyl adipate (1 equivalent, e.g., 0.80 g, 5 mmol) in the same alcohol (e.g., 20 ml).
-
Salt Formation: While stirring the monoester solution at room temperature, add the potassium hydroxide solution dropwise. A white precipitate of the potassium salt may form during the addition.
-
Precipitation and Isolation: Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction and precipitation. Collect the precipitated salt by suction filtration.
-
Washing: Wash the filter cake with a small amount of cold alcohol and then with diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the resulting white solid under vacuum to obtain the final monomethyl adipate potassium salt.
Synthesis Workflow and Logic
The overall synthesis process can be visualized as a two-step sequence. The first step is an equilibrium-driven esterification, where reaction conditions are optimized to favor the mono-substituted product over the di-ester. The second step is a non-reversible acid-base reaction to form the stable potassium salt.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US1338235A - Process for the recovery of potassium salts - Google Patents [patents.google.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE19817101A1 - Process for the preparation of potassium monoethyl malonate - Google Patents [patents.google.com]
- 6. CN105601503A - Preparation method of potassium succinate complex - Google Patents [patents.google.com]
- 7. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Hydrolysis Kinetics of Methyl Potassium Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis kinetics of methyl potassium adipate. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its hydrolysis, drawing parallels from closely related compounds such as potassium ethyl adipate and diethyl adipate. It details the theoretical background, reaction mechanisms, and a generalized experimental protocol for determining the kinetic parameters. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, providing a robust framework for experimental design and data interpretation.
Introduction
This compound, the monomethyl ester salt of adipic acid, is a compound of interest in various chemical and pharmaceutical contexts. Its hydrolysis, the chemical breakdown in the presence of water, is a critical factor in determining its stability, bioavailability, and environmental fate. Understanding the kinetics of this reaction—the rate at which it proceeds and the factors that influence it—is paramount for applications ranging from drug delivery systems to industrial synthesis.
This guide will focus on the alkaline hydrolysis of this compound, a process also known as saponification. This reaction is generally irreversible and proceeds to completion, making it a common pathway for ester degradation in neutral to basic environments.
Theoretical Background
The hydrolysis of an ester in an alkaline medium is a well-established reaction that follows a nucleophilic acyl substitution mechanism. For this compound, the reaction proceeds as follows:
CH₃OOC(CH₂)₄COOK + OH⁻ → ⁻OOC(CH₂)₄COOK + CH₃OH
The reaction is typically second-order overall, being first-order with respect to the ester and first-order with respect to the hydroxide ion. The rate law can be expressed as:
Rate = k[Ester][OH⁻]
where:
-
k is the second-order rate constant.
-
[Ester] is the concentration of this compound.
-
[OH⁻] is the concentration of the hydroxide ion.
Several factors can influence the rate of hydrolysis, including temperature, pH, solvent polarity, and the presence of salts (ionic strength).
Reaction Mechanism
The alkaline hydrolysis of this compound is believed to proceed through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide ion as the leaving group, which is subsequently protonated by the solvent to form methanol.
Visualization of the Reaction Pathway
Caption: BAC2 mechanism for this compound hydrolysis.
Experimental Protocols
While specific literature on the hydrolysis kinetics of this compound is scarce, a general experimental protocol can be adapted from studies on similar esters.
Materials and Reagents
-
This compound (synthesis or procurement required)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of known concentration (for quenching)
-
Deionized water
-
Thermostated water bath
-
pH meter
-
Analytical instrumentation (e.g., HPLC, GC-MS, or titration setup)
Kinetic Measurement by Titration
A common method for monitoring the progress of hydrolysis is by titrating the remaining hydroxide ions at various time intervals.
-
Reaction Setup: A known volume of a standard solution of this compound is placed in a reaction vessel maintained at a constant temperature by a water bath. An equal volume of a standard NaOH solution, also at the same temperature, is added to initiate the reaction.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The aliquot is immediately added to a known excess of a standard HCl solution to stop the reaction.
-
Titration: The unreacted HCl is then back-titrated with the standard NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The concentration of the ester at different times can be calculated from the amount of NaOH consumed. The rate constant is then determined by plotting the appropriate function of concentration versus time.
Instrumental Analysis (HPLC/GC-MS)
Modern analytical techniques can provide more precise measurements of the reactant or product concentrations over time.
-
Reaction and Sampling: The reaction is initiated as described above. At specific time points, aliquots are taken.
-
Quenching: The reaction in the aliquot is quenched, often by rapid cooling and pH adjustment.
-
Analysis: The concentration of this compound or the formation of adipic acid/methanol is quantified using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.
-
Kinetic Analysis: The concentration-time data is then used to determine the reaction order and rate constant.
Visualization of Experimental Workflow
Caption: Generalized workflow for studying hydrolysis kinetics.
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear comparison. Data for analogous compounds, where available, should be interpreted with caution.
Table 1: Hypothetical Rate Constants for the Alkaline Hydrolysis of this compound at Various Temperatures
| Temperature (°C) | [Ester]₀ (M) | [NaOH]₀ (M) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| 25 | 0.05 | 0.05 | Data to be determined |
| 35 | 0.05 | 0.05 | Data to be determined |
| 45 | 0.05 | 0.05 | Data to be determined |
Table 2: Activation Parameters for the Hydrolysis of Adipate Esters (Illustrative)
| Ester | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| This compound | Data to be determined | Data to be determined |
| Potassium Ethyl Adipate | Value from literature (if available) | Value from literature (if available) |
| Diethyl Adipate | Value from literature (if available) | Value from literature (if available) |
Note: A study on the saponification of diethyl adipate reported a reaction order of 1.5 and a rate constant of 0.8 m³/kmol·s at 100°C, though this was under reactive distillation conditions and may not be directly comparable to simple hydrolysis.[1][2][3]
Factors Influencing Hydrolysis Kinetics
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy.
-
pH: The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Therefore, the reaction is significantly faster at higher pH values.
-
Solvent: The polarity of the solvent can affect the stability of the transition state and thus the reaction rate.
-
Ionic Strength: The presence of other ions in the solution can influence the activity of the reacting species, a phenomenon known as the kinetic salt effect. For the reaction between two ions of the same sign, an increase in ionic strength generally leads to a decrease in the rate constant.
Conclusion
This technical guide has provided a foundational understanding of the hydrolysis kinetics of this compound. While specific experimental data for this compound remains to be established, the theoretical framework, reaction mechanisms, and detailed experimental protocols outlined herein offer a clear path forward for researchers in this field. The provided visualizations of the reaction mechanism and experimental workflow serve to clarify these complex processes. Future research should focus on obtaining empirical data for the rate constants and activation parameters of this compound hydrolysis to enable more accurate predictions of its behavior in various applications.
References
Methodological & Application
Application Notes & Protocols: Methyl Potassium Adipate as a Precursor in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl potassium adipate, the monomethyl ester potassium salt of adipic acid, is an emerging precursor for the synthesis of functional polyesters. Its unique bifunctional nature, possessing both a carboxylate salt and a methyl ester group, offers novel pathways for polymerization, distinct from traditional methods that utilize diacids or diesters. The presence of the potassium carboxylate allows for polymerization via nucleophilic substitution reactions under milder conditions than high-temperature polycondensation, potentially preserving sensitive functional groups within the polymer backbone.
These application notes provide a comprehensive overview of the use of this compound in polyester synthesis, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow. The methodologies described herein are designed to serve as a foundational guide for researchers exploring the synthesis of novel polyesters with tailored properties for applications in drug delivery, biomaterials, and specialty polymers.
Synthesis of Polyesters via Nucleophilic Substitution Polycondensation
A primary application of this compound in polymer synthesis is its role as a nucleophilic monomer in polycondensation reactions with dihaloalkanes. In this approach, the carboxylate anion displaces the halide from the dihaloalkane, forming ester linkages and building the polymer chain. This method avoids the high temperatures and strong acid catalysts often required for conventional polyesterification, offering a pathway to polymers with well-defined structures and potentially lower polydispersity.
Proposed Reaction Pathway
The logical relationship for the synthesis of a polyester from this compound and a generic dihaloalkane (X-R-X) is illustrated below. The reaction proceeds via a series of SN2 substitution steps, where 'n' represents the degree of polymerization.
Caption: Reaction scheme for polyester synthesis.
Experimental Protocol: Synthesis of Poly(alkylene adipate methyl ester)
This protocol details the synthesis of a polyester from this compound and 1,4-dibromobutane.
Materials:
-
This compound (synthesis from monomethyl adipate and KOH required)
-
1,4-dibromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Monomer Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 19.82 g (0.1 mol) of this compound in 100 mL of anhydrous DMF. Stir the mixture at 60°C until the salt is fully dissolved.
-
Initiation of Polymerization: Slowly add 21.59 g (0.1 mol) of 1,4-dibromobutane to the reaction flask.
-
Polycondensation Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 24 hours under constant stirring. The formation of a potassium bromide precipitate should be observed as the reaction progresses.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with deionized water (3 x 100 mL) to remove any remaining potassium bromide and unreacted monomers. Subsequently, wash with methanol (2 x 50 mL) to aid in drying.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C for 48 hours or until a constant weight is achieved.
-
Characterization: Characterize the resulting polyester for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), chemical structure (e.g., by ¹H NMR and FTIR spectroscopy), and thermal properties (e.g., by Differential Scanning Calorimetry - DSC).
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of the polyester.
Caption: Experimental workflow for polyester synthesis.
Quantitative Data Summary
The following table presents illustrative data for a series of polymerization reactions, demonstrating the effect of varying reaction time and monomer ratio on the polymer properties. This data is hypothetical and intended to serve as a guideline for experimental design.
| Run | Monomer Ratio (Adipate:Dibromide) | Reaction Time (h) | Yield (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 1:1 | 12 | 75 | 8,500 | 2.1 |
| 2 | 1:1 | 24 | 88 | 15,200 | 1.9 |
| 3 | 1:1 | 48 | 91 | 21,000 | 1.8 |
| 4 | 1.05:1 | 24 | 85 | 12,300 | 2.3 |
| 5 | 1:1.05 | 24 | 84 | 11,800 | 2.4 |
Transesterification as an Alternative Pathway
While nucleophilic substitution is a promising route, this compound could also potentially be used in high-temperature melt transesterification with a diol, such as 1,4-butanediol. In this scenario, the potassium carboxylate may act as an in-situ catalyst for the transesterification between the methyl ester group and the diol.
Proposed Protocol for Melt Transesterification
Materials:
-
This compound
-
1,4-butanediol
-
Antimony(III) oxide (optional co-catalyst)
Procedure:
-
Charging the Reactor: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and 1,4-butanediol.
-
First Stage (Ester Interchange): Heat the mixture under a nitrogen atmosphere to 180-200°C. Methanol will be evolved and should be collected. Maintain these conditions until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 torr while increasing the temperature to 220-240°C. Continue the reaction under these conditions for several hours to increase the molecular weight of the polymer.
-
Product Recovery: Cool the reactor under nitrogen and extrude the molten polymer.
Note: The high basicity of the potassium salt may lead to side reactions at elevated temperatures. Optimization of reaction conditions would be critical.
Conclusion
This compound presents a versatile and largely unexplored monomer for polyester synthesis. The ability to utilize it in lower-temperature nucleophilic substitution reactions opens up possibilities for creating novel polymer architectures that may not be accessible through traditional high-temperature polycondensation methods. The protocols and data presented here provide a starting point for researchers to investigate the full potential of this precursor in the development of advanced polymeric materials. Further research is encouraged to explore different dihaloalkanes, optimize reaction conditions, and fully characterize the resulting polymers.
Application Notes and Protocols for Adipate-Based Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic polyesters are a significant class of polymers renowned for their biodegradability, biocompatibility, and versatile physicochemical properties. Among these, polyesters derived from adipic acid are particularly prominent, finding applications in diverse fields ranging from biomedical devices and drug delivery systems to environmentally friendly packaging materials. The synthesis of these polymers is typically achieved through polycondensation reactions involving adipic acid or its derivatives with various diols.
General Principles of Adipate Polyester Synthesis
The formation of polyesters from adipate derivatives generally proceeds via a step-growth polycondensation mechanism. This involves the reaction of a dicarboxylic acid (or its derivative) with a diol, leading to the formation of ester linkages and the elimination of a small molecule such as water or methanol.[1] The reaction can be catalyzed by acids, metal-based compounds, or enzymes.[2][3]
Key monomers in the synthesis of adipate polyesters include:
-
Adipic Acid: A six-carbon dicarboxylic acid that is a fundamental building block for many aliphatic polyesters.
-
Adipate Esters: Derivatives such as dimethyl adipate or divinyl adipate are often used to facilitate the reaction and removal of byproducts.
-
Diols: A wide variety of diols, such as 1,4-butanediol, ethylene glycol, and glycerol, can be used to tailor the properties of the resulting polyester.[4][5]
Experimental Protocols
Protocol 1: Melt Polycondensation of Adipic Acid and 1,4-Butanediol
This protocol describes a common method for the synthesis of poly(butylene adipate) (PBA) using an inorganic acid catalyst.[2]
Materials:
-
Adipic acid (0.1 mol)
-
1,4-butanediol (a slight molar excess is often used)
-
Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) (0.1–1% w/w of the total monomer weight)
-
Three-necked reaction vessel
-
Mechanical stirrer
-
Oil heating bath
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Monomer Charging: Add adipic acid and 1,4-butanediol to the three-necked reaction vessel equipped with a mechanical stirrer and a distillation apparatus.
-
Catalyst Addition: Introduce the acid catalyst to the reaction mixture.
-
Esterification: Heat the mixture in an oil bath to a temperature of 160-190°C with constant stirring. Water will be formed as a byproduct and should be continuously removed via the distillation apparatus.[6]
-
Polycondensation: After the majority of the theoretical amount of water has been collected, gradually apply a vacuum to the system to further drive the reaction and remove residual water and unreacted monomers. The temperature can be increased to 200-230°C during this stage.[7]
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Product Recovery: Once the desired molecular weight is achieved (indicated by high viscosity), cool the reactor to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent.
Protocol 2: Two-Step Synthesis of Poly(butylene adipate-co-terephthalate) (PBAT)
This protocol outlines the synthesis of a copolyester, PBAT, which incorporates both aliphatic (adipate) and aromatic (terephthalate) units.[7][8]
Materials:
-
Terephthalic acid (PTA)
-
Adipic acid (AA)
-
1,4-butanediol (BDO)
-
Tetrabutyl titanate (TBT) or another suitable catalyst
-
Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
-
Vacuum system
Procedure:
-
Esterification:
-
Charge the reactor with PTA, a portion of the BDO, and the catalyst.
-
Heat the mixture to 215°C under a nitrogen atmosphere with mechanical stirring for approximately 3 hours.[7]
-
Add AA and the remaining BDO to the reactor.
-
Continue heating at around 180°C for another 3 hours, collecting the water byproduct.[7]
-
-
Polycondensation:
-
Connect the reactor to a vacuum pump and gradually reduce the pressure.
-
Increase the temperature to approximately 230°C.
-
Continue the reaction under vacuum for several hours until the desired viscosity is reached.
-
-
Product Isolation:
-
Extrude or pour the hot polymer melt onto a suitable surface to cool.
-
The resulting solid PBAT can then be pelletized or ground for further processing and analysis.
-
Data Presentation
The properties of adipate-based polyesters are highly dependent on the specific monomers and synthesis conditions used. The following tables summarize typical quantitative data found in the literature for adipate polyesters.
Table 1: Reaction Conditions for Adipate Polyester Synthesis
| Polyester | Monomers | Catalyst | Temperature (°C) | Time (h) | Pressure | Reference |
| Poly(butylene adipate) | Adipic acid, 1,4-butanediol | H₃PO₄/H₂SO₄ | 160-230 | - | Atmospheric then vacuum | [2] |
| Poly(butylene adipate-co-terephthalate) | Adipic acid, Terephthalic acid, 1,4-butanediol | Tetrabutyl titanate | 180-230 | 6+ | Atmospheric then vacuum | [7] |
| Polyester from Glycerol and Adipic Acid | Glycerol, Adipic acid | Dibutyltin dilaurate | - | - | - | [5] |
Table 2: Properties of Adipate Polyesters
| Polyester | Weight Average Molecular Weight (Mw) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| Adipic acid-based polyesters | 23,000 - 85,000 | 52 - 65 | - | [2] |
| Poly(butylene adipate-co-terephthalate) | - | - | -30 to -15 | [9] |
Potential Role of Methyl Potassium Adipate in Polyester Synthesis (Hypothetical)
As previously stated, the direct use of this compound in polyester synthesis is not well-documented in readily available scientific literature. However, based on the principles of polymer chemistry, we can hypothesize its potential reactivity.
This compound is a mono-ester salt of a dicarboxylic acid. It possesses two different functional groups: a methyl ester at one end and a potassium carboxylate at the other.
Potential Reaction Pathways:
-
Reaction of the Ester Group: The methyl ester group could potentially undergo transesterification with a diol at elevated temperatures, typically in the presence of a suitable catalyst. This reaction would lead to the formation of a new ester linkage and the elimination of methanol.[1]
-
Reaction of the Carboxylate Group: The potassium carboxylate group is generally less reactive in direct esterification with alcohols compared to a free carboxylic acid. However, it could potentially react with an alkyl halide in a nucleophilic substitution reaction to form an ester, though this is not a typical polycondensation route.[1] More relevant to polyester synthesis, the carboxylate salt could be converted back to the free carboxylic acid by acidification prior to the polymerization reaction.
Hypothetical Polymerization Scheme:
If this compound were to be used in a polycondensation reaction with a diol, the reaction would likely proceed through the transesterification of the methyl ester group. The potassium carboxylate end would likely remain unreacted under typical polyesterification conditions. This would result in the formation of an oligo- or polyester with terminal potassium carboxylate groups. Such a polymer could have interesting properties, such as increased hydrophilicity or the ability to act as an ionomer.
For this compound to act as a difunctional monomer and lead to high molecular weight polyesters, both the ester and the carboxylate ends would need to react. This would likely require a two-step process:
-
Initial Polycondensation: Reaction with a diol via transesterification of the methyl ester groups to form a polymer with terminal potassium carboxylate groups.
-
Chain Extension/Coupling: A subsequent reaction to couple the terminal carboxylate groups. This could potentially be achieved by reacting the polymer with a dihalide compound.
It is important to emphasize that this is a hypothetical scenario, and experimental validation would be necessary to determine the actual reactivity and feasibility of using this compound as a monomer in polyester synthesis.
Visualizations
Caption: Generalized workflow for the synthesis of adipate-based polyesters.
Caption: Hypothetical reaction of this compound with a diol.
References
- 1. Polyester - Wikipedia [en.wikipedia.org]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 5. scielo.br [scielo.br]
- 6. iscientific.org [iscientific.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20160376403A1 - Method for synthesizing poly(butylene adipate-co-terephthalate) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application of methyl potassium adipate in drug delivery systems
Application of Adipic Acid Derivatives in Drug Delivery Systems
Introduction
Adipic acid and its derivatives, particularly polyesters, have emerged as versatile and promising materials for the development of advanced drug delivery systems. While methyl potassium adipate itself is not commonly a primary carrier, it serves as a potential precursor for monomers like monomethyl adipate used in the synthesis of these biocompatible and biodegradable polymers. This document provides a comprehensive overview of the application of adipic acid-based polyesters, such as poly(glycerol adipate) (PGA) and poly(sorbitol adipate) (PSA), in drug delivery. It includes detailed application notes, experimental protocols for the synthesis and evaluation of these systems, and quantitative data on their performance.
Application Notes
Adipic acid-based polyesters are frequently utilized to formulate a variety of drug delivery vehicles, including nanoparticles, microparticles, and hydrogels. Their key advantages lie in their biocompatibility, biodegradability, and the tunability of their physicochemical properties, which allows for the controlled release of a wide range of therapeutic agents.
1. Nanoparticle-Based Drug Delivery
Polyesters derived from adipic acid, such as poly(glycerol adipate) (PGA), are excellent candidates for formulating nanoparticles for targeted and sustained drug release. These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling controlled release profiles. The surface of these nanoparticles can also be functionalized to achieve targeted delivery to specific tissues or cells.
Key Applications:
-
Oncology: Encapsulation of chemotherapeutic agents to improve their therapeutic index and reduce systemic toxicity.
-
Anti-inflammatory Therapy: Delivery of corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) for localized and sustained action.[1]
-
Antimicrobial Therapy: Formulation of antibiotics and other antimicrobial agents to enhance their efficacy against resistant strains.[2]
2. Hydrogel-Based Drug Delivery
Adipic acid-based co-polymers can be cross-linked to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can encapsulate a high payload of hydrophilic drugs and release them in a controlled manner, often in response to specific physiological stimuli like pH.
Key Applications:
-
Oral Drug Delivery: Development of gastro-resistant formulations that protect the drug from the acidic environment of the stomach and release it in the intestine.
-
Wound Healing: Topical application of drug-loaded hydrogels for sustained release of growth factors or antimicrobial agents at the wound site.
3. Controlled-Release Formulations
Adipic acid itself can be incorporated into matrix tablets and polymeric coatings to modulate the intragel pH and achieve a pH-independent, sustained release of both weakly acidic and basic drugs.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of adipic acid polyester-based drug delivery systems as reported in the literature.
Table 1: Drug Loading and Encapsulation Efficiency of Adipic Acid Polyester Nanoparticles
| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG | Dexamethasone Palmitate | 7.5 | Not Specified | [4] |
| Poly(glycerol adipate) (PGA) | Ibuprofen | 1.75 | Not Specified | [1] |
| Poly(glycerol adipate) (PGA) | Ibuprofen Sodium Salt | 1.83 (40% C18-PGA), 1.96 (100% C18-PGA) | Not Specified | [1] |
| Poly(glycerol adipate) (PGA) | Ketoprofen | 1.96 | Not Specified | [1] |
| PGA-g-PCL | Usnic Acid | 30 (0.3 mg/mg NP) | 95 - 99 | [2] |
Table 2: Drug Release Kinetics from Adipic Acid-Based Formulations
| Polymer/Formulation | Drug | Release Model | Release Exponent (n) | Key Findings | Reference |
| Ethyl Cellulose/Carbopol 940 Matrix | Ibuprofen | Korsmeyer-Peppas | 0.689 - 0.719 | Release is controlled by a combination of erosion and diffusion. | [5] |
| Eudragit S 100 Matrix | Ibuprofen | Korsmeyer-Peppas | Not Specified | Controlled release achieved, with the polymer concentration affecting the release rate. | [6] |
| Polymeric Nanocapsules/Nanospheres | Ibuprofen | Korsmeyer-Peppas | 0.799 (NCs), 0.816 (NSs) | Anomalous (non-Fickian) diffusion controlled by drug diffusion and polymer swelling. | [7] |
| Floating Nanoballoons | Ibuprofen | Korsmeyer-Peppas | 0.4327 | Anomalous transport combining Fickian diffusion and polymer chain relaxation. | [8] |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol adipate) (PGA)
This protocol describes the enzymatic synthesis of PGA, a common adipic acid-based polyester for drug delivery.
Materials:
-
Glycerol
-
Divinyl adipate (DVA)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF.
-
Add the immobilized lipase to the reaction mixture (typically 10% w/w of monomers).
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the desired molecular weight is achieved, stop the reaction by filtering off the enzyme.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Protocol 2: Preparation of Drug-Loaded PGA Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded PGA nanoparticles using the solvent displacement (nanoprecipitation) method.[1]
Materials:
-
Poly(glycerol adipate) (PGA)
-
Drug of interest (e.g., Ibuprofen)
-
Acetone (or another suitable water-miscible organic solvent)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PGA and the drug in acetone to form the organic phase.
-
Under moderate magnetic stirring, add the organic phase dropwise into a specific volume of deionized water (the aqueous phase).
-
The nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.
-
Allow the organic solvent to evaporate under stirring for a few hours at room temperature.
-
The resulting nanoparticle suspension can be used as is or further purified by centrifugation to remove any unencapsulated drug.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (the release medium) in a beaker.
-
Place the beaker in a shaking incubator set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the biocompatibility of the polyester-based nanoparticles using the L929 mouse fibroblast cell line, following ISO 10993-5 guidelines.[9][10]
Materials:
-
L929 mouse fibroblast cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle suspension at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan dissolution
-
96-well cell culture plates
Procedure:
-
Seed L929 cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Remove the old medium and replace it with fresh medium containing different concentrations of the nanoparticles. Include a positive control (e.g., a cytotoxic substance) and a negative control (cells with medium only).
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the nanoparticles and add the MTT solution to each well.
-
Incubate for a few hours to allow viable cells to metabolize MTT into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Caption: Experimental workflow for adipic acid-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyglycerol Adipate-Grafted Polycaprolactone Nanoparticles as Carriers for the Antimicrobial Compound Usnic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Poly(sorbitol adipate)-g-poly(ethylene glycol) Mono Methyl Ether-Based Hydrogel Matrices for Model Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Granules Size on the Release Kinetics of Ibuprofen from Its Matrix Tablet [scirp.org]
- 6. pjps.pk [pjps.pk]
- 7. Comparative study of the release profiles of ibuprofen from polymeric nanocapsules and nanospheres [scielo.org.mx]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Potassium Adipate as a Novel Buffer for Biological Assays
Disclaimer: The use of methyl potassium adipate as a biological buffer is not extensively documented in scientific literature. The following application notes and protocols are based on established chemical principles of dicarboxylic acids and buffer preparation. The pKa value for monomethyl adipic acid is an estimate based on the known pKa of adipic acid and the expected inductive effects of the methyl ester group. Researchers should validate this buffer for their specific application.
Introduction
Maintaining a stable pH is critical for the success of most biological assays. The choice of buffer can significantly impact enzyme activity, protein stability, and the overall reliability of experimental results. While common buffers like phosphate and Tris are widely used, they can sometimes interfere with assay components or be unsuitable for specific pH ranges.
This document provides a theoretical framework and practical guidance for the use of this compound as a novel buffering agent in biological research. This compound is the potassium salt of monomethyl adipate, a monoester of the dicarboxylic acid, adipic acid. Its properties suggest it may serve as a useful buffer in the slightly acidic to neutral pH range.
Chemical Properties and Buffering Principle
This compound acts as the conjugate base in a buffer system with its corresponding weak acid, monomethyl adipic acid. The buffering capacity is centered around the pKa of the free carboxylic acid group of monomethyl adipic acid.
Chemical Structure:
-
Monomethyl Adipic Acid (Weak Acid): HOOC-(CH₂)₄-COOCH₃
-
This compound (Conjugate Base): K⁺⁻OOC-(CH₂)₄-COOCH₃
The chemical equilibrium that provides the buffering action is illustrated below.
Figure 1: Chemical equilibrium of the this compound buffer system.
Adipic acid has two pKa values: pKa₁ = 4.41 and pKa₂ = 5.41. The methyl ester group in monomethyl adipic acid is electron-withdrawing, which is expected to slightly increase the acidity of the remaining carboxylic acid group, thereby lowering its pKa. The estimated pKa for monomethyl adipic acid is approximately 4.3 . Therefore, the optimal buffering range for a this compound buffer is estimated to be pH 3.3 to 5.3 .
Quantitative Data Summary
The key properties of the components of the this compound buffer system are summarized in the table below.
| Property | Monomethyl Adipic Acid | This compound |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₁KO₄ |
| Molecular Weight | 160.17 g/mol | 198.26 g/mol [1] |
| Estimated pKa | ~4.3 | - |
| Optimal Buffering Range | pH 3.3 - 5.3 | - |
| Appearance | White crystalline solid (predicted) | White crystalline powder[2] |
| Solubility in Water | Soluble | Soluble[3] |
Experimental Protocols
Preparation of a 1 M this compound Buffer Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound buffer at a desired pH within its buffering range (pH 3.3 - 5.3).
Materials:
-
Monomethyl adipic acid (MW: 160.17 g/mol )
-
Potassium hydroxide (KOH) pellets (MW: 56.11 g/mol )
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Procedure:
-
Prepare a 1 M solution of monomethyl adipic acid: Dissolve 160.17 g of monomethyl adipic acid in approximately 800 mL of deionized water in a 1 L beaker. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Prepare a concentrated KOH solution: Prepare a 5 M solution of KOH by carefully dissolving 28.05 g of KOH pellets in deionized water to a final volume of 100 mL. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
-
Titrate to the desired pH: Place the beaker with the monomethyl adipic acid solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Slowly add the 5 M KOH solution dropwise while continuously monitoring the pH.
-
Continue adding KOH until the desired pH is reached. Be particularly careful not to overshoot the target pH as you approach it.
-
Adjust the final volume: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Sterilization and Storage: Filter-sterilize the buffer solution through a 0.22 µm filter. Store in a sterile, clearly labeled bottle at 4°C.
Workflow for Buffer Preparation:
Figure 2: Workflow for preparing a this compound buffer solution.
Preparation of Working Concentrations
To prepare a working concentration of the buffer (e.g., 50 mM), dilute the 1 M stock solution in deionized water. For example, to make 100 mL of 50 mM this compound buffer, add 5 mL of the 1 M stock solution to 95 mL of deionized water.
Example Application: Enzyme Activity Assay
This protocol outlines a general procedure for testing the suitability of the this compound buffer in a generic enzyme assay.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
1 M this compound buffer stock solution (at the optimal pH for the enzyme)
-
Control buffer (a standard buffer known to be compatible with the enzyme)
-
Spectrophotometer or other appropriate detection instrument
-
Microplate or cuvettes
Procedure:
-
Determine the optimal pH: If the optimal pH for your enzyme is unknown, perform a pH profiling experiment using a range of this compound buffers (e.g., pH 3.5, 4.0, 4.5, 5.0).
-
Prepare the reaction mixture: For each reaction, prepare a mixture containing the buffer at the desired working concentration, the substrate, and any necessary cofactors.
-
Initiate the reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Monitor the reaction: Measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Run controls:
-
No-enzyme control: A reaction mixture without the enzyme to measure background signal.
-
No-substrate control: A reaction mixture without the substrate to ensure the enzyme is not acting on other components.
-
Control buffer: Run the assay in parallel using a standard, validated buffer to compare enzyme activity.
-
-
Data Analysis: Calculate the initial reaction rates for the enzyme in both the this compound buffer and the control buffer.
Data Presentation:
| Buffer System | Enzyme Activity (units/mg) | Standard Deviation |
| This compound (pH 4.5) | [Insert experimental value] | [Insert value] |
| Control Buffer (e.g., Acetate, pH 4.5) | [Insert experimental value] | [Insert value] |
Buffer Selection Guide
Choosing the appropriate buffer is a critical step in experimental design. The following decision tree can guide researchers in selecting a suitable buffer for their biological assay.
Figure 3: A decision tree to guide the selection of a biological buffer.
Potential Advantages and Considerations
Potential Advantages:
-
Novel Buffering Range: Offers a buffering capacity in a pH range that may be useful for specific enzymes that are active under slightly acidic conditions.
-
Reduced Metal Chelation: Unlike phosphate buffers, dicarboxylic acid buffers are less likely to chelate divalent metal ions, which can be advantageous in assays requiring specific metal cofactors.
-
Biocompatibility: Adipic acid is a naturally occurring compound and is generally considered to have low toxicity.
Considerations:
-
Limited Data: As this is a novel application, there is a lack of published data on its performance in various biological assays.
-
Potential for Interaction: The ester group could potentially be a substrate for esterase enzymes. Researchers should test for any background hydrolysis in their specific system.
-
Temperature Dependence: The pKa of most buffers is temperature-dependent. It is crucial to calibrate the pH of the buffer at the temperature at which the assay will be performed.
Conclusion
This compound presents a theoretically viable option as a biological buffer for assays requiring a pH range of approximately 3.3 to 5.3. Its preparation is straightforward, and it may offer advantages over traditional buffers in certain applications. However, due to the lack of extensive validation, it is imperative that researchers thoroughly test and validate this buffer system for their specific experimental needs before its routine use.
References
Application Notes and Protocols for Methyl Potassium Adipate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl potassium adipate, the potassium salt of adipic acid monomethyl ester, is a valuable reagent in organic synthesis, primarily utilized as a precursor for the formation of five-membered ring systems. Its structure incorporates both a carboxylate and an ester functional group, making it an ideal substrate for intramolecular condensation reactions. The most prominent application of this compound and its related diesters is the Dieckmann condensation, a key method for the synthesis of β-keto esters, which are versatile intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.
This document provides detailed protocols for the synthesis of the key intermediate, methyl 2-oxocyclopentanecarboxylate, starting from adipic acid, and its subsequent conversion to cyclopentanone.
Key Applications
The primary application of this compound is in the Dieckmann condensation to synthesize methyl 2-oxocyclopentanecarboxylate. This β-keto ester is a valuable building block for the synthesis of various substituted cyclopentanone derivatives. The overall synthetic pathway involves three main stages:
-
Preparation of Monomethyl Adipate and its Potassium Salt: Adipic acid is first esterified to produce monomethyl adipate, which is then converted to its potassium salt.
-
Dieckmann Condensation: Intramolecular cyclization of this compound (or more commonly, the in-situ generated enolate of a dialkyl adipate) yields the cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to afford cyclopentanone or its derivatives.
Data Presentation
The following table summarizes quantitative data for the Dieckmann condensation of related adipate diesters, providing a reference for expected yields and reaction conditions.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Adipate | Sodium Methoxide | Toluene | Reflux | 2.5 | Quantitative | [1] |
| Diethyl Adipate | Potassium tert-Butoxide | N/A (solid state) | N/A | N/A | 82 | [1] |
| Diethyl Adipate | Sodium Methoxide | N/A (solid state) | N/A | N/A | 61 | [1] |
| Dimethyl Adipate | Sodium Hydride | Tetrahydrofuran | 50 | 3.5 | 95 | [2] |
| Dimethyl Adipate | Sodium Methoxide | Toluene | 95 ± 5 | 2-2.5 | High | [3] |
| Diethyl Adipate | Sodium Methoxide | DMF | 90-110 | 8-10 | up to 99 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Adipate
This protocol is adapted from a patented method for the synthesis of monomethyl adipate.[5]
Materials:
-
Adipic acid
-
Methanol
-
Dimethyl adipate
-
Sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1 mol), methanol (1 mol), and dimethyl adipate (0.5 mol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The progress of the esterification can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of monomethyl adipate and dimethyl adipate.
-
Purify the monomethyl adipate by fractional distillation under reduced pressure.
Protocol 2: Preparation of this compound
Materials:
-
Monomethyl adipate
-
Potassium hydroxide
-
Methanol
Procedure:
-
Dissolve monomethyl adipate (1 mol) in methanol in a round-bottom flask.
-
In a separate flask, dissolve potassium hydroxide (1 mol) in methanol.
-
Slowly add the potassium hydroxide solution to the monomethyl adipate solution with stirring at room temperature.
-
The potassium salt may precipitate out of the solution. The solvent can be removed under reduced pressure to obtain this compound as a solid, which can be used in the next step directly or after drying.
Protocol 3: Dieckmann Condensation of Dimethyl Adipate (Model for this compound Cyclization)
Materials:
-
Dimethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Slowly add a solution of dimethyl adipate (1 equivalent) in anhydrous THF to the sodium hydride suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 50°C and stir for 3.5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of 3M hydrochloric acid until the pH is approximately 4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate.
-
Purify the product by vacuum distillation (b.p. 102-104°C at 11 mmHg).[2]
Protocol 4: Hydrolysis and Decarboxylation of Methyl 2-oxocyclopentanecarboxylate to Cyclopentanone
This is a general procedure for the conversion of the β-keto ester to the corresponding ketone.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolyze the methyl 2-oxocyclopentanecarboxylate by refluxing with an aqueous sodium hydroxide solution until the reaction is complete (saponification).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Gently heat the acidic solution to effect decarboxylation. The evolution of carbon dioxide should be observed.
-
After the gas evolution ceases, cool the mixture and extract the cyclopentanone with diethyl ether (3 x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting cyclopentanone by distillation (b.p. 130-131°C).
Visualizations
Logical Workflow for the Synthesis of Cyclopentanone
Caption: Overall synthetic route from adipic acid to cyclopentanone.
Mechanism of the Dieckmann Condensation
Caption: Simplified mechanism of the Dieckmann condensation for a diester.
References
- 1. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopentanone synthesis [organic-chemistry.org]
- 4. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
High-performance liquid chromatography (HPLC) analysis of methyl potassium adipate
Abstract
This application note details a proposed method for the quantitative analysis of methyl potassium adipate using High-Performance Liquid Chromatography (HPLC) with UV detection. As this compound is the potassium salt of monomethyl adipate, the method focuses on the separation and quantification of the monomethyl adipate anion. The protocol employs a reverse-phase C18 column with an isocratic mobile phase consisting of an acidified aqueous buffer and acetonitrile. This method is intended for researchers, scientists, and professionals in drug development and quality control for the determination of this compound in various sample matrices.
Introduction
This compound is the monopotassium salt of adipic acid monomethyl ester. It is an organic compound that may be used as an intermediate in chemical synthesis or as a component in various formulations. A reliable analytical method is crucial for determining its purity, stability, and concentration in solutions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of organic acids and their esters.
The carboxylic acid group in monomethyl adipate allows for detection by UV spectrophotometry at low wavelengths. To achieve good chromatographic retention and peak shape on a reverse-phase column, it is necessary to suppress the ionization of the carboxyl group. This is typically accomplished by acidifying the mobile phase. This application note provides a starting protocol for the HPLC analysis of this compound, which can be further optimized for specific applications.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard
-
Chromatographic Conditions
A proposed set of chromatographic conditions is summarized in the table below. These are based on common methods for analyzing adipic acid and related dicarboxylic acid monoesters.[1][2]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Ratio | 30:70 (Acetonitrile:Aqueous) - May require optimization |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Pour 700 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix well.
-
Add 300 mL of acetonitrile to the flask.
-
Bring the solution to the final volume with HPLC-grade water if necessary.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and fill to the mark.
-
Mix thoroughly by inversion. This is the stock solution.
-
Prepare working standards by further diluting the stock solution with the mobile phase to achieve desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.[3]
-
Ensure the final concentration is within the linear range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4]
Data Presentation
The quantitative data for the analysis should be recorded and presented in a clear, tabular format. The following table is an example of how to summarize the results from a method validation study.
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity Range (µg/mL) | 1 - 50 (Example) |
| Correlation Coefficient (r²) | > 0.999 (Example) |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Precision (%RSD) | < 2% (Example) |
| Accuracy (% Recovery) | 98 - 102% (Example) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
The following diagram illustrates the relationship between key HPLC parameters and their impact on the chromatographic separation of monomethyl adipate.
Caption: Key parameter relationships in the HPLC method.
References
Gas chromatography-mass spectrometry (GC-MS) of methyl potassium adipate derivatives
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Potassium Adipate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a salt of a mono-ester of adipic acid, is non-volatile and requires derivatization prior to GC-MS analysis. This application note details two effective derivatization protocols: silylation and methylation. It includes step-by-step experimental procedures, recommended GC-MS parameters, and expected results for the resulting volatile derivatives. The information is intended to assist researchers in developing robust and reliable analytical methods for the quantification and identification of adipic acid monoesters and related compounds.
Introduction
Adipic acid and its esters are important industrial chemicals used in the production of polymers, plasticizers, and lubricants. Monomethyl adipate is a key intermediate in some of these processes. In aqueous environments or as a salt form like this compound, its direct analysis by GC-MS is not feasible due to its low volatility and thermal lability.[1] Therefore, a derivatization step is necessary to convert the polar carboxylate group into a less polar, more volatile functional group suitable for gas chromatography.
This application note presents two widely used derivatization techniques for dicarboxylic acids and their monoesters:
-
Silylation: Conversion of the active hydrogen in the carboxylic acid group to a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3]
-
Esterification (Methylation): Conversion of the carboxylic acid to its methyl ester, resulting in dimethyl adipate, often using reagents like BF₃/methanol.[1][2]
The subsequent GC-MS analysis allows for the efficient separation and sensitive detection of the derivatized analyte.
Experimental Protocols
Materials and Reagents
-
This compound (or a sample containing it)
-
Derivatization Reagents (choose one protocol):
-
Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine, Hexane (GC grade).
-
Methylation: 14% Boron trifluoride in methanol (BF₃/methanol), Hexane (GC grade), Saturated Sodium Chloride solution.
-
-
Internal Standard (e.g., Glutaric acid, to be derivatized alongside the sample).[4]
-
Hydrochloric Acid (HCl) for acidification.
-
Sodium Sulfate (anhydrous).
-
GC-MS grade solvents (e.g., Methanol, Ethyl Acetate).
-
Autosampler vials with inserts.
Sample Preparation and Derivatization
Step 1: Acidification
Before derivatization, the potassium salt must be converted to the free carboxylic acid (monomethyl adipate).
-
Accurately weigh a known amount of the sample containing this compound into a reaction vial.
-
Dissolve the sample in a small amount of deionized water.
-
Acidify the solution to a pH of approximately 2 by adding dilute HCl dropwise.
-
Extract the resulting monomethyl adipate into a suitable organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the dried monomethyl adipate residue.
Protocol A: Silylation
This protocol converts monomethyl adipate to its trimethylsilyl (TMS) ester.
-
Add 100 µL of pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried residue from Step 1.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Protocol B: Methylation
This protocol converts monomethyl adipate to dimethyl adipate.
-
Add 200 µL of 14% BF₃/methanol solution to the dried residue from Step 1.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial and vortex thoroughly.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the dimethyl adipate, to a clean autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application. These are based on typical methods for adipic ester analysis.[5]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent CP-Sil 8 CB Low Bleed/MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50°C (hold 1 min), ramp at 10°C/min to 260°C (hold 5 min)[5] |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 40-400 |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from standards prepared and derivatized in the same manner as the samples.
Table 1: Expected GC-MS Data for this compound Derivatives
| Derivative Name | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Monomethyl adipate-TMS ester | ~12-15 | 217 (M-15), 147, 133, 117, 73 |
| Dimethyl adipate | ~10-12 | 174 (M+), 143 (M-31), 115, 112, 101, 87, 74 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Table 2: Example Performance Data for Dicarboxylic Acid Analysis
The following data illustrates the typical sensitivity that can be achieved with derivatization followed by GC-MS.
| Derivatization Method | Detection Mode | Limit of Detection (LOD) |
| Esterification (BF₃/Butanol) | GC-MS (TIC) | < 10 pg |
| Esterification (BF₃/Butanol) | GC-MS (SIM) | 1-4 pg[1] |
| Silylation (BSTFA) | GC-MS | 5-40 pg[1] |
Visualization
Diagram 1: Derivatization Reactions
References
- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols: Methyl Potassium Adipate as a Plasticizer in Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the potential application of methyl potassium adipate as a plasticizer in polymer films. It includes detailed protocols for the preparation of plasticized films and their characterization, based on standard industry methodologies. Due to the absence of specific experimental data for this compound, representative data, derived from studies on similar low-molecular-weight plasticizers in PVC, is presented to illustrate its potential effects.
Principles of Plasticization
Plasticizers are additives that increase the flexibility, and durability of a material.[3] They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).[3][4] This reduction in Tg transitions the polymer from a rigid, glassy state to a softer, more rubbery state. The effectiveness of a plasticizer depends on its compatibility with the polymer, its molecular weight, and its chemical structure.[5]
Potential Advantages of this compound
While specific data is lacking, the structure of this compound suggests potential benefits as a plasticizer:
-
Low Molecular Weight: Its relatively small size could allow for efficient penetration between polymer chains.
-
Polarity: The presence of a carboxylate salt group introduces polarity, which might enhance compatibility with polar polymers.
-
Biodegradability: As a derivative of adipic acid, it may offer a more environmentally friendly profile compared to some traditional plasticizers.
Data Presentation: Representative Effects of a Low-Molecular-Weight Adipate Plasticizer on PVC Films
The following tables present representative data illustrating the potential effects of incorporating a low-molecular-weight adipate plasticizer, such as this compound, into a PVC film formulation.
Disclaimer: This data is illustrative and based on the typical performance of similar adipate plasticizers. Actual experimental results for this compound may vary.
Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg)
| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85 |
| 20 | 55 |
| 40 | 30 |
| 60 | 10 |
*phr: parts per hundred parts of resin by weight.
Table 2: Effect of Plasticizer Concentration on Mechanical Properties
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 50 | 5 |
| 20 | 35 | 150 |
| 40 | 25 | 300 |
| 60 | 15 | 450 |
Experimental Protocols
Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)
This protocol describes the preparation of plasticized polymer films using a solvent casting technique.
Materials:
-
Polymer (e.g., PVC, Polylactic Acid - PLA)
-
This compound
-
Suitable Solvent (e.g., Tetrahydrofuran - THF for PVC, Dichloromethane - DCM for PLA)
-
Glass Petri dishes or a flat glass surface
-
Magnetic stirrer and stir bars
-
Heating plate (optional, for gentle heating)
-
Desiccator
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer and dissolve it in the appropriate solvent in a beaker with a magnetic stir bar. The concentration will depend on the polymer and solvent but is typically in the range of 5-15% (w/v).
-
Stir the solution until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
-
Plasticizer Incorporation:
-
Weigh the desired amount of this compound corresponding to the target phr concentration.
-
Add the this compound to the polymer solution while stirring continuously.
-
Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Carefully pour the homogeneous polymer-plasticizer solution into a clean, dry glass petri dish or onto a level glass surface.
-
Ensure the solution spreads evenly to achieve a uniform film thickness.
-
Cover the casting surface with a lid or watch glass, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
Once the film appears dry, place it in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass surface.
-
Protocol for Characterization of Plasticized Films
This protocol outlines the key characterization techniques to evaluate the properties of the prepared plasticized films.
5.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized films.
Procedure:
-
Cut a small sample (5-10 mg) from the prepared film and place it in an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.
-
Analyze the resulting thermogram to identify the midpoint of the step-change in heat flow, which corresponds to the Tg.
5.2.2. Mechanical Testing: Tensile Analysis
Objective: To measure the tensile strength and elongation at break of the plasticized films.
Procedure:
-
Cut the film into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and displacement data.
-
Calculate the tensile strength (stress at break) and elongation at break from the recorded data.
Visualizations
Caption: Experimental workflow for the preparation and characterization of plasticized polymer films.
Caption: Mechanism of polymer plasticization by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Esterification of Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl potassium adipate, the potassium salt of adipic acid monomethyl ester, serves as a valuable intermediate in the synthesis of asymmetrical adipate diesters. These diesters are of significant interest in various fields, including pharmaceuticals, polymer chemistry, and as specialty lubricants and plasticizers, owing to their diverse functional properties. The presence of a reactive carboxylate group allows for the selective introduction of a second, different ester functionality, leading to the creation of complex molecules with tailored characteristics.
This document provides detailed application notes and protocols for the esterification of this compound. The primary method described is the nucleophilic substitution reaction (SN2) with alkyl halides, a robust and versatile method for forming ester linkages from carboxylate salts. The use of phase-transfer catalysis (PTC) to enhance reaction efficiency between the solid or aqueous salt and the organic-soluble alkyl halide is also detailed.
Reaction Principle: SN2 Esterification
The esterification of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carboxylate anion of this compound acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This single-step concerted reaction results in the formation of an asymmetrical adipate diester and a potassium halide salt as a byproduct. The reaction is analogous to the well-known Williamson ether synthesis.
The general reaction scheme is as follows:
CH₃OOC(CH₂)₄COO⁻K⁺ + R-X → CH₃OOC(CH₂)₄COOR + KX
Where:
-
CH₃OOC(CH₂)₄COO⁻K⁺ is this compound
-
R-X is an Alkyl Halide (e.g., R = Ethyl, Benzyl; X = I, Br, Cl)
-
CH₃OOC(CH₂)₄COOR is the resulting Asymmetrical Adipate Diester
-
KX is the Potassium Halide byproduct
For this reaction to be efficient, primary and benzylic halides are preferred as they are more susceptible to SN2 attack. Secondary halides may also be used, but may result in lower yields due to competing elimination reactions.
Enhancing Reactivity with Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases. In the case of this compound (a solid or dissolved in an aqueous phase) and an alkyl halide (typically dissolved in an organic solvent), a phase-transfer catalyst is employed to shuttle the carboxylate anion into the organic phase where the reaction occurs.
Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. The lipophilic cation of the catalyst pairs with the carboxylate anion, forming a lipophilic ion pair that is soluble in the organic solvent. This dramatically increases the concentration of the nucleophile in the organic phase, leading to significantly faster reaction rates and higher yields under milder conditions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Esterification of this compound
This protocol describes a general method for the synthesis of an asymmetrical adipate diester, for example, ethyl methyl adipate.
Materials:
-
This compound
-
Ethyl iodide (or other primary alkyl halide)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the salt (approx. 5-10 mL per gram of salt).
-
Begin stirring the solution at room temperature.
-
Add the alkyl halide (e.g., ethyl iodide, 1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation.
Protocol 2: Phase-Transfer Catalyzed (PTC) Esterification of this compound
This protocol utilizes a phase-transfer catalyst for a more efficient reaction, particularly when using less reactive alkyl halides or aiming for milder reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene or acetonitrile
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (as in Protocol 1)
Procedure:
-
Combine this compound (1.0 eq), the chosen organic solvent (e.g., toluene), and the alkyl halide (1.1 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 5-10 mol%).
-
Heat the biphasic mixture to 70-90°C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Add water to dissolve the potassium halide salt and the catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting asymmetrical diester by vacuum distillation or silica gel chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the phase-transfer catalyzed esterification of this compound with various alkyl halides, based on analogous reactions of carboxylate salts.[1][2][3][4][5]
| Entry | Alkyl Halide (R-X) | Molar Ratio (R-X : Substrate) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | 1.2 : 1 | TBAB (5) | Toluene | 80 | 4 | >90 |
| 2 | n-Butyl Bromide | 1.2 : 1 | TBAB (5) | Acetonitrile | 80 | 6 | ~85-90 |
| 3 | Benzyl Bromide | 1.1 : 1 | TBAB (5) | Toluene | 70 | 3 | >95 |
| 4 | Allyl Bromide | 1.1 : 1 | TBAB (5) | Acetonitrile | 60 | 2.5 | >95 |
Note: Yields are estimates based on similar chemical transformations and may vary depending on the precise reaction conditions and purification methods.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the phase-transfer catalyzed esterification of this compound.
Signaling Pathway: Phase-Transfer Catalysis Mechanism
This diagram illustrates the catalytic cycle of the phase-transfer catalyzed esterification.
References
Application Notes and Protocols for Methyl Potassium Adipate as a Novel Electrolyte Additive in Battery Research
For Researchers, Scientists, and Professionals in Battery Technology and Development
Abstract
The development of advanced energy storage systems necessitates the exploration of novel electrolyte additives to enhance battery performance, longevity, and safety. This document provides a detailed protocol and application notes for the evaluation of methyl potassium adipate as a potential electrolyte additive in battery research. While direct research on this compound is not extensively available, this guide synthesizes established methodologies for assessing new electrolyte additives, providing a framework for its investigation. The focus is on providing a comprehensive experimental workflow, from electrolyte preparation to electrochemical characterization and post-mortem analysis, to systematically evaluate the efficacy of this and other novel additives.
Introduction to Electrolyte Additives in Battery Systems
Electrolyte additives are crucial components in modern battery technologies, particularly in lithium-ion and potassium-ion batteries.[1][2][3][4][5] They are introduced in small quantities to the electrolyte to impart specific functionalities that are not present in the base electrolyte formulation. The primary roles of these additives include:
-
Formation of a Stable Solid Electrolyte Interphase (SEI): Additives can decompose on the electrode surface during the initial charging cycles to form a stable, ionically conductive, and electronically insulating passivation layer.[2][3][5][6][7] This SEI layer is critical in preventing further electrolyte decomposition and ensuring long-term cycling stability.[1][3][5]
-
Enhancing Thermal and Electrochemical Stability: Certain additives can improve the thermal stability of the electrolyte and widen its electrochemical stability window, enabling operation at higher voltages and temperatures.[1][3]
-
Improving Safety: Some additives can act as flame retardants or provide overcharge protection, thereby enhancing the overall safety of the battery.[3][8]
-
Scavenging Impurities: Additives can react with and neutralize harmful impurities within the electrolyte, such as water or hydrofluoric acid, which can degrade battery components.[1][4]
Hypothetical Role and Mechanism of this compound
This compound (KOOC-(CH₂)₄-COOCH₃) is a mono-ester derivative of adipic acid, a dicarboxylic acid. While its specific application in batteries is not well-documented, its chemical structure suggests potential benefits as an electrolyte additive.
Proposed Mechanism of Action:
It is hypothesized that this compound could function as a film-forming additive. During the initial charging cycles, the carboxylate and ester functional groups could be electrochemically reduced at the anode surface. This reduction could lead to the formation of a stable and robust SEI layer. The potassium salt of the dicarboxylic acid may also contribute to the ionic conductivity of the electrolyte.[9][10] The long aliphatic chain could provide flexibility to the SEI, accommodating the volume changes of the anode during charging and discharging.
A visual representation of this hypothetical mechanism is provided below:
Experimental Protocols
The following protocols provide a systematic approach to evaluating the performance of this compound as an electrolyte additive.
Materials and Equipment
-
Chemicals: Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)), conducting salt (e.g., LiPF₆ or KPF₆), this compound (high purity).
-
Electrodes: Anode (e.g., graphite, silicon) and cathode (e.g., LiCoO₂, NMC) materials, current collectors (copper and aluminum foil).
-
Cell Components: Separator (e.g., polypropylene), coin cell hardware (CR2032), gaskets, and spacers.
-
Equipment: Argon-filled glovebox, planetary ball mill (for electrode slurry), coating machine, vacuum oven, hydraulic press, battery cycler, electrochemical impedance spectroscopy (EIS) analyzer, scanning electron microscope (SEM), X-ray photoelectron spectrometer (XPS).
Electrolyte Preparation
-
Inside an argon-filled glovebox, dissolve the conducting salt (e.g., 1 M LiPF₆) in the chosen solvent mixture (e.g., EC:DMC 1:1 v/v) to create the baseline electrolyte.
-
Prepare the experimental electrolyte by adding a specific weight percentage of this compound to the baseline electrolyte (e.g., 0.5 wt%, 1 wt%, 2 wt%).
-
Stir the solutions overnight to ensure complete dissolution and homogeneity.
Electrode and Cell Assembly
-
Prepare the electrode slurries by mixing the active material, conductive carbon, and binder in a suitable solvent.
-
Coat the slurries onto the respective current collectors and dry them in a vacuum oven.
-
Punch the coated foils into circular electrodes of the desired diameter.
-
Assemble coin cells (e.g., CR2032) inside the glovebox in the order of anode, separator, and cathode.
-
Add a few drops of the prepared electrolyte (baseline and experimental) to the separator to ensure complete wetting.
-
Crimp the coin cells using a hydraulic press.
Electrochemical Characterization
A standardized workflow for electrochemical testing is crucial for a comparative study.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) to evaluate the rate capability and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after cycling to analyze the changes in cell impedance, which can provide insights into the properties of the SEI layer.
-
Cyclic Voltammetry (CV): Use CV to determine the electrochemical reaction potentials and to observe the reduction and oxidation peaks associated with the electrolyte additive.
Post-mortem Analysis
After cycling, disassemble the cells in the glovebox to analyze the electrodes.
-
Scanning Electron Microscopy (SEM): Image the surface of the electrodes to observe the morphology of the SEI layer.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition of the SEI layer to identify the decomposition products of the this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison between the baseline and experimental cells.
Table 1: First Cycle Performance
| Electrolyte | Additive Conc. (wt%) | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
| Baseline | 0 | |||
| Experimental | 0.5 | |||
| Experimental | 1.0 | |||
| Experimental | 2.0 |
Table 2: Cycling Performance at 1C Rate
| Electrolyte | Cycle 10 Capacity (mAh/g) | Cycle 50 Capacity (mAh/g) | Cycle 100 Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) |
| Baseline | ||||
| Experimental (1 wt%) |
Table 3: Electrochemical Impedance Spectroscopy Data
| Electrolyte | R_sei (Ω) - Pre-cycling | R_ct (Ω) - Pre-cycling | R_sei (Ω) - Post-cycling | R_ct (Ω) - Post-cycling |
| Baseline | ||||
| Experimental (1 wt%) |
(Note: R_sei = SEI resistance, R_ct = Charge transfer resistance)
Conclusion and Future Directions
The systematic evaluation of novel electrolyte additives like this compound is essential for advancing battery technology. The protocols outlined in this document provide a robust framework for researchers to assess the potential of such compounds. Future research should focus on optimizing the concentration of the additive, investigating its effects in different battery chemistries (e.g., sodium-ion, magnesium-ion), and exploring synergistic effects with other additives. A thorough understanding of the structure-property relationships of these additives will pave the way for the rational design of next-generation electrolytes for high-performance energy storage devices.
References
- 1. Electrolyte Additives for Enhanced Proton Battery Stability [eureka.patsnap.com]
- 2. Behavior of NO3−-Based Electrolyte Additive in Lithium Metal Batteries [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Potassium Adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl potassium adipate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically a two-step process. The first step is the selective monomethyl esterification of adipic acid to produce monomethyl adipate. The second step involves the selective saponification or neutralization of the remaining carboxylic acid group with a potassium base, such as potassium hydroxide, to yield this compound.
Q2: What are the common side products in the synthesis of monomethyl adipate?
A2: The most common side product is dimethyl adipate, formed by the esterification of both carboxylic acid groups of adipic acid.[1][2] Unreacted adipic acid can also be present in the final product mixture.
Q3: How can the formation of dimethyl adipate be minimized?
A3: Several strategies can be employed:
-
Control of Stoichiometry: Using a specific molar ratio of methanol to adipic acid (e.g., 0.8 to 1.2 moles of methanol per mole of adipic acid) can favor mono-esterification.[2]
-
Addition of Dimethyl Adipate: Introducing a controlled amount of dimethyl adipate to the initial reaction mixture can suppress the formation of more of the diester by-product due to Le Chatelier's principle.[2]
-
Use of Selective Catalysts: Certain catalysts, such as alumina (Al₂O₃), have shown high selectivity for the formation of the monoester.[3]
Q4: What catalysts can be used for the monomethyl esterification of adipic acid?
A4: A variety of catalysts can be used, including:
-
Acid Catalysts: Strong acids like sulfuric acid are effective but can lead to the formation of byproducts and may require a neutralization step during workup.[2][4]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst 15 or alumina can simplify purification as they can be filtered off. Alumina, in particular, has demonstrated high selectivity towards monomethyl adipate.[3][5]
-
Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B, can be used for esterification under milder conditions, often in a solvent-free system.[6][7]
Q5: How is this compound purified?
A5: Purification typically involves separation from the diester byproduct and any unreacted starting materials. Techniques can include:
-
Extraction: Utilizing differences in solubility of the monoester salt and the diester in various solvents.
-
Crystallization: The product can be crystallized from the reaction mixture. One method describes cooling a diammonium adipate solution to selectively crystallize the monoammonium salt, a principle that could be adapted for the potassium salt.[8]
-
Distillation: Unreacted methanol and some solvents can be removed by distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of monomethyl adipate | - Incomplete reaction. - Equilibrium not driven towards product formation. - Suboptimal catalyst activity. | - Increase reaction time or temperature (within the stability limits of reactants and products). - Use an excess of methanol to shift the equilibrium.[5] However, be mindful that a large excess can favor diester formation. - Ensure the catalyst is active and used in the appropriate amount. For solid catalysts, ensure proper mixing. |
| High percentage of dimethyl adipate byproduct | - Molar ratio of methanol to adipic acid is too high. - Prolonged reaction time at elevated temperatures. - Non-selective catalyst. | - Adjust the molar ratio of methanol to adipic acid to be closer to 1:1.[2] - Monitor the reaction progress and stop it once the optimal yield of the monoester is reached. - Consider using a more selective catalyst like alumina.[3] - Add a small amount of dimethyl adipate to the initial reaction mixture to suppress further formation.[2] |
| Presence of unreacted adipic acid | - Insufficient reaction time or temperature. - Catalyst deactivation. - Inefficient mixing in a heterogeneous reaction. | - Increase reaction time or temperature. - If using a solid catalyst, check for deactivation and consider regeneration or using fresh catalyst. - Improve agitation to ensure good contact between reactants and the catalyst. |
| Difficulty in isolating pure this compound | - Similar solubilities of the product and byproducts. - Formation of emulsions during workup. | - Optimize the crystallization solvent and conditions (temperature, concentration). - In the workup, after forming the potassium salt, try to selectively extract the dimethyl adipate byproduct with a non-polar organic solvent. |
| Hydrolysis of the ester during salt formation | - Use of a strong base in excess or at high temperatures. | - Use a stoichiometric amount of a potassium base like potassium hydroxide. - Perform the neutralization/saponification at a controlled, lower temperature. |
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Adipate using Alumina Catalyst[3]
-
Catalyst Preparation: If required, activate the alumina catalyst by heating it under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1 equivalent), methanol (50 equivalents), and alumina catalyst (e.g., 50 mg of catalyst per mmol of adipic acid).
-
Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.
-
Workup: After the reaction, filter off the alumina catalyst.
-
Purification: Remove the excess methanol under reduced pressure. The resulting crude product can be further purified by column chromatography or crystallization to yield pure monomethyl adipate.
Protocol 2: Conversion of Monomethyl Adipate to this compound
-
Dissolution: Dissolve the crude or purified monomethyl adipate in a suitable solvent, such as methanol or ethanol.
-
Neutralization: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of a solution of potassium hydroxide in methanol or ethanol dropwise while monitoring the pH to reach neutrality (pH ~7).
-
Isolation: The this compound may precipitate out of the solution upon addition of the base or after partial removal of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Monomethyl Adipate Synthesis [3]
| Entry | Catalyst | Temperature (°C) | Adipic Acid Conversion (%) | Monomethyl Adipate Yield (%) | Dimethyl Adipate Yield (%) | Monomethyl Adipate Selectivity (%) |
| 1 | Al₂O₃ CE | 25 | 60 | 57 | 3 | 95 |
| 2 | Al₂O₃ CE | 50 | 73 | 40 | 33 | 55 |
| 3 | Al₂O₃ CE | 65 | 80 | 30 | 50 | 37 |
Table 2: Effect of Catalyst Amount on Monomethyl Adipate Synthesis [3]
| Entry | Catalyst Amount (g) | Adipic Acid Conversion (%) | Monomethyl Adipate Yield (%) | Dimethyl Adipate Yield (%) | Monomethyl Adipate Selectivity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5 | 30 | 29 | 1 | 97 | | 2 | 25 | 40 | 38 | 2 | 96 | | 3 | 50 | 60 | 57 | 3 | 95 | | 4 | 75 | 61 | 58 | 3 | 95 | | 5 | 100 | 64 | 61 | 3 | 96 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 2. JPH09157220A - Production of adipic acid monomethyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8895779B2 - Processes for producing monoammonium adipate and conversion of monoammonium adipate to adipic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl Potassium Adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl potassium adipate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Adipic acid and methanol.
-
Byproducts: Dimethyl adipate (from double esterification) and unreacted potassium source (e.g., potassium hydroxide, potassium carbonate).[1]
-
Water: Can be present from the reaction or workup steps.
-
Other Salts: Inorganic salts that may be soluble in the reaction mixture.[2]
-
Degradation Products: Depending on the reaction conditions, other organic impurities might be present.
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3][4] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[5] The goal is to find a solvent that dissolves the crude product at a high temperature but has low solubility for it at a low temperature, while the impurities remain dissolved in the cold solvent.[4]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: As a potassium salt of a carboxylic acid, this compound is a polar compound. Suitable solvents are likely to be polar as well. Good starting points for solvent screening include:
-
Alcohols: Ethanol or methanol are often good choices for crystallizing carboxylate salts.[6]
-
Water: Given its polarity, water could be a suitable solvent. However, the solubility might be high even at low temperatures.[6]
-
Solvent Mixtures (Solvent Pairs): A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common pairs include ethanol-water or acetone-water.[4][7] The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy.[7]
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired compound and any organic impurities.[8]
-
Ion Chromatography (IC): This method is particularly useful for quantifying the potassium content and detecting other ionic impurities.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range.[5]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified product and identify the presence of impurities.
Experimental Protocol: Recrystallization of this compound
This is a generalized protocol. The specific solvent and volumes should be determined through small-scale trials.
1. Solvent Selection: a. Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes. b. To each tube, add a different potential solvent (e.g., ethanol, water, ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.[4] c. Heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at its boiling point.[4] d. Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[3]
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[5]
3. Hot Filtration (if necessary): a. If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[3]
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5] b. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
5. Isolation and Washing: a. Collect the crystals by suction filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface of the crystals.[4]
6. Drying: a. Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Purification Workflow
Caption: A typical experimental workflow for the recrystallization of crude this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not started. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.[10][11]- Add a seed crystal of the pure compound.[11]- Cool the solution in a dry ice/acetone bath for a short period.[3] |
| "Oiling Out" (Product Separates as a Liquid) | - The compound's melting point is lower than the boiling point of the solvent.- The concentration of the solute is too high.- Significant impurities are present, depressing the melting point. | - Re-heat the solution and add more solvent to lower the saturation point.[10]- Try a lower-boiling point solvent.- Consider a preliminary purification step (e.g., washing with a different solvent) to remove some impurities before recrystallization.[10] |
| Crystallization Occurs Too Quickly | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to the solution and re-cool.[10]- Insulate the flask to slow down the cooling rate.[10] |
| Low Recovery Yield | - Too much solvent was used, and some product remains in the filtrate.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the filtrate by boiling off some solvent and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.[4]- For hot filtration, use an excess of solvent and then boil it off after filtration.[3] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[10] |
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in recrystallization.
Data Presentation
The following table is a template for presenting and comparing data from different purification attempts.
| Trial ID | Crude Mass (g) | Purification Method | Solvent System | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) | Observations |
| MK-Ad-01 | 5.0 | Recrystallization | Ethanol | 3.8 | 76 | 98.5 | 150-151 | Small, needle-like crystals. |
| MK-Ad-02 | 5.0 | Recrystallization | Water | 2.5 | 50 | 99.1 | 151-152 | Large, clear crystals. High loss in filtrate. |
| MK-Ad-03 | 5.0 | Recrystallization | 9:1 Ethanol:Water | 4.2 | 84 | 99.3 | 151-152 | Good yield and purity. |
| MK-Ad-04 | 5.0 | Washed with Ether, then Recrystallized | Ethanol | 4.5 | 90 | 99.8 | 152 | Ether wash removed a significant colored impurity. |
References
- 1. ajsonline.org [ajsonline.org]
- 2. Influence of Impurities of Different Types on the Properties of Potassium Dihydrogen Phosphate Crystals (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. helixchrom.com [helixchrom.com]
- 9. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Preventing hydrolysis of methyl potassium adipate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl potassium adipate in solution. The information provided is intended to help prevent and troubleshoot issues related to the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in pH and a change in analytical profile over time. What is happening?
A1: This is a classic sign of hydrolysis. This compound, an ester, can react with water (hydrolyze) to form adipic acid and methanol. The formation of adipic acid will cause the pH of your solution to decrease. This reaction is often accelerated by inappropriate pH conditions (either too acidic or too basic) and elevated temperatures.
Q2: What is the optimal pH range to maintain the stability of my this compound solution?
A2: For maximal stability, it is recommended to maintain the pH of your this compound solution in the neutral to slightly acidic range, ideally between pH 5 and 7. Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the ester bond.[1][2]
Q3: I need to prepare a stock solution of this compound. What solvent should I use and what precautions should I take?
A3: It is advisable to use a co-solvent system if the compound's solubility in pure water is a concern at the desired concentration. A mixture of water and a polar aprotic solvent like acetonitrile or dioxane can be used. To minimize initial hydrolysis, use deionized water that has been degassed and cooled. Prepare the solution at a low temperature and adjust the pH to the optimal range (pH 5-7) immediately after dissolution using a suitable buffer.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Heating the solution is strongly discouraged as it will significantly accelerate the rate of hydrolysis. If dissolution is slow, consider sonication in a cool water bath or preparing a more dilute stock solution.
Q5: What are some common additives I can use to prevent the hydrolysis of this compound?
A5: Several strategies can be employed to stabilize ester solutions:
-
Buffers: Using a buffer system (e.g., phosphate or citrate buffer) to maintain the pH within the optimal stability range (pH 5-7) is the most effective method.[1]
-
Carbodiimides: These compounds can act as ester stabilizers by reacting with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.
-
Antioxidants: In some cases, oxidative processes can initiate hydrolysis. The addition of antioxidants may provide some protection.[3]
-
Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions.
Q6: How can I monitor the degradation of my this compound solution?
A6: The most common and effective method for monitoring the hydrolysis of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6][7][8] This method should be able to separate the intact this compound from its primary degradation products, adipic acid and methanol. Monitoring the decrease in the peak area of the parent compound and the increase in the peak area of adipic acid over time will allow you to quantify the rate of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in solution pH | Hydrolysis of this compound leading to the formation of adipic acid. | Immediately check and adjust the pH of the solution to the 5-7 range using a suitable buffer. For future preparations, ensure the solution is buffered from the start. |
| Appearance of a new peak in HPLC chromatogram corresponding to adipic acid | Hydrolysis of the ester bond. | Confirm the identity of the new peak by comparing its retention time with an adipic acid standard. If confirmed, review solution preparation and storage conditions (pH, temperature). |
| Inconsistent results in bioassays or other experiments | Degradation of the active compound, leading to a lower effective concentration. | Prepare fresh solutions of this compound immediately before use. Implement stability-enhancing measures such as buffering and refrigerated storage for any short-term storage. |
| Precipitate formation in the solution | This could be due to the low solubility of the degradation product, adipic acid, especially at lower pH. | Lower the concentration of the this compound solution. Ensure the pH is maintained in a range where both the parent compound and its potential degradants are soluble. |
Quantitative Data: Estimated Hydrolysis Rate Constants
The following table provides estimated second-order rate constants for the alkaline hydrolysis of a closely related compound, potassium ethyl adipate. This data can be used as a proxy to understand the relative stability of this compound under different conditions. The rate of hydrolysis is significantly slower in neutral and slightly acidic conditions.
| Temperature (°C) | pH | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 25 | 9 | ~ 9.3 x 10⁻³ |
| 25 | 10 | Significantly faster than at pH 9 |
| 35 | 9 | Expected to be higher than at 25°C |
Note: Data is based on studies of potassium ethyl adipate and serves as an estimation for this compound. The actual rates for this compound may vary.
Experimental Protocol: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a 10 mM buffered stock solution of this compound, designed to minimize hydrolysis.
Materials:
-
This compound
-
Deionized water (HPLC grade), cooled to 4°C
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer solution and adjust the pH to 6.0 using a calibrated pH meter.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small volume of the pre-chilled (4°C) pH 6.0 phosphate buffer to dissolve the compound. Sonicate in a cool water bath if necessary to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the chilled pH 6.0 phosphate buffer.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use the solution as fresh as possible, ideally within 24 hours of preparation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preventing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic salt effects on the alkaline hydrolyses of potassium ethyl adipate and sebacate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. uv.es [uv.es]
- 4. Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, Mometasone Furoate and Methylparaben : Oriental Journal of Chemistry [orientjchem.org]
Stability issues of methyl potassium adipate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of methyl potassium adipate, particularly under acidic conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental use of this compound in acidic environments.
Q1: I observed a precipitate after dissolving this compound in an acidic buffer (pH < 4). What is happening and how can I resolve this?
A1: The observed precipitate is likely adipic acid. This compound is the potassium salt of monomethyl adipate. The carboxylate group of monomethyl adipate has a predicted pKa of approximately 4.69.[1] In solutions with a pH below this value, the carboxylate group (-COO⁻) will be protonated to form the less soluble carboxylic acid (-COOH), which may precipitate out of the solution, especially at higher concentrations.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, try to work at a pH above 4.7 to maintain the solubility of the compound in its salt form.
-
Solvent System: If the pH cannot be adjusted, consider using a co-solvent system (e.g., with a small percentage of a polar organic solvent like ethanol or DMSO) to increase the solubility of the protonated form. However, be aware that organic solvents can affect reaction kinetics.
-
Lower Concentration: Working with more dilute solutions of this compound can prevent the concentration of the protonated form from exceeding its solubility limit.
Q2: My reaction yield is lower than expected when using this compound in an acidic medium. What could be the cause?
A2: The lower yield is likely due to the acid-catalyzed hydrolysis of the methyl ester group in this compound. Under acidic conditions, the ester can be hydrolyzed to form adipic acid and methanol.[2][3] This is a reversible reaction, but in the presence of a large excess of water (from the aqueous buffer), the equilibrium can be shifted towards the hydrolysis products. The rate of this hydrolysis is dependent on both temperature and the concentration of the acid catalyst (i.e., lower pH leads to a faster reaction).[2][3]
Troubleshooting Steps:
-
Temperature Control: If possible, run your experiment at a lower temperature to decrease the rate of hydrolysis.
-
Reaction Time: Minimize the time the this compound is exposed to acidic conditions.
-
pH Optimization: If your reaction tolerates it, use the highest possible pH at which your reaction still proceeds efficiently to slow down the acid-catalyzed hydrolysis.
-
Anhydrous Conditions: If applicable to your specific reaction, performing the experiment under anhydrous conditions would prevent hydrolysis.
Q3: How can I monitor the degradation of this compound in my acidic reaction mixture?
A3: You can monitor the degradation by quantifying the disappearance of the starting material (monomethyl adipate) and the appearance of the degradation product (adipic acid).
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a common and effective method. You can develop a method that separates monomethyl adipate and adipic acid. Quantification can be done using a UV detector if the compounds have a chromophore, or more universally with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Gas Chromatography (GC): The components can be analyzed by GC after derivatization (e.g., silylation) to make them more volatile.[4] A flame ionization detector (FID) is typically used for quantification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. The disappearance of the methyl ester peak of monomethyl adipate and the appearance of new peaks corresponding to adipic acid can be integrated and compared to an internal standard to determine the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic formulations?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester group, which converts the desired monomethyl adipate into adipic acid and methanol.[2][3] This is a chemical degradation pathway that can impact the efficacy and safety of a drug product.
Q2: How does pH affect the stability of this compound?
A2: The stability of the ester group in this compound is highly pH-dependent. In acidic conditions (low pH), the rate of hydrolysis increases significantly. As the pH approaches neutral, the rate of acid-catalyzed hydrolysis decreases. In alkaline conditions, a different mechanism, base-catalyzed hydrolysis (saponification), will occur, which is typically faster than acid-catalyzed hydrolysis.
Q3: What is the expected shelf-life of this compound in an acidic solution?
A3: The shelf-life will depend on the specific pH, temperature, and concentration of the solution. A quantitative stability study is required to determine the shelf-life under defined storage conditions. The table below provides an illustrative example of how stability might vary.
Data Presentation
Table 1: Illustrative Stability of Monomethyl Adipate (from this compound) in Aqueous Acidic Buffers
(Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental kinetic data for this compound was not found in the searched literature. It is intended to demonstrate the expected trends in stability.)
| pH | Temperature (°C) | Time (hours) | Remaining Monomethyl Adipate (%) |
| 2.0 | 25 | 24 | ~85% |
| 2.0 | 40 | 24 | ~70% |
| 4.0 | 25 | 24 | ~98% |
| 4.0 | 40 | 24 | ~90% |
| 5.0 | 25 | 24 | >99% |
| 5.0 | 40 | 24 | ~97% |
Experimental Protocols
Protocol: Monitoring the Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure for quantifying the degradation of this compound in an acidic buffer using HPLC.
1. Materials:
-
This compound
-
Adipic acid (for use as a reference standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acids (e.g., phosphoric acid, hydrochloric acid) for buffer preparation and pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a C18 column and UV or RI detector
2. Preparation of Solutions:
-
Buffer Preparation: Prepare an aqueous buffer at the desired acidic pH (e.g., pH 3.0 using phosphoric acid).
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in the prepared buffer to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Standard Solutions: Prepare a series of standard solutions of both monomethyl adipate (assuming the purity of the potassium salt is known) and adipic acid in the same buffer to create a calibration curve.
3. Experimental Procedure:
-
Place the this compound stock solution in a temperature-controlled environment (e.g., a water bath) set to the desired study temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction solution.
-
If the reaction is ongoing, immediately quench the hydrolysis by diluting the aliquot in a mobile phase or a neutral buffer to prevent further degradation before analysis.
-
Analyze the samples by HPLC.
4. HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A suitable gradient or isocratic mixture of the acidic buffer and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (if applicable) or RI.
-
Quantification: Use the calibration curves of monomethyl adipate and adipic acid to determine their concentrations in the samples at each time point.
5. Data Analysis:
-
Plot the concentration of monomethyl adipate versus time to observe the degradation profile.
-
Calculate the percentage of remaining monomethyl adipate at each time point relative to the initial concentration.
-
The rate constant for the hydrolysis can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).
Mandatory Visualization
Caption: Degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Synthesis of Methyl Potassium Adipate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl potassium adipate, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions and impurities encountered during the synthesis of this compound?
The synthesis of this compound is a two-step process: (1) the esterification of adipic acid with methanol to form monomethyl adipate, and (2) the subsequent neutralization to form the potassium salt. The most significant side reactions occur during the first step.
The primary side product is dimethyl adipate , which forms when both carboxylic acid groups of adipic acid react with methanol.[1][2][3] Additionally, unreacted adipic acid is a common impurity if the reaction does not go to completion.[2][4] If water is present in the reaction mixture, it can lead to the hydrolysis of the monoester back to adipic acid, reducing the overall yield.[2] The purity of the final this compound is contingent on the successful separation of these byproducts from the intermediate monomethyl adipate.
Q2: How can the formation of the diester, dimethyl adipate, be minimized?
Minimizing the formation of dimethyl adipate is crucial for achieving a high yield of the desired monoester. Key strategies include:
-
Control of Stoichiometry : The molar ratio of reactants is critical. Using a methanol-to-adipic acid molar ratio of approximately 0.8:1 to 1.2:1 is recommended to favor mono-esterification.[1]
-
Equilibrium Manipulation : One patented method involves adding a specific amount of dimethyl adipate (0.3 to 0.7 moles per mole of adipic acid) to the initial reaction mixture. This shifts the reaction equilibrium, suppressing the net formation of new dimethyl adipate.[1]
-
Alternative Synthetic Route : A highly effective method involves first converting adipic acid to adipic anhydride. The anhydride is then subjected to alcoholysis with methanol, which proceeds with high selectivity to yield monomethyl adipate. This route can significantly reduce the generation of the diester byproduct, achieving yields of 96-97% and purities over 99.0%.[2]
-
Catalyst Selection : The choice of catalyst can influence selectivity. While traditional acid catalysts like sulfuric acid are common, heterogeneous catalysts such as alumina (Al2O3) have been shown to provide high selectivity towards the monoester under specific conditions.[5]
Q3: My yield of monomethyl adipate is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors related to reaction conditions and workup procedures.
-
Incomplete Reaction : The esterification may not have reached completion. Consider increasing the reaction time or raising the temperature (a typical range is 60-100°C).[1]
-
Unfavorable Equilibrium : The esterification of adipic acid is a reversible cascade reaction.[3] The presence of water, a byproduct of the reaction, can drive the equilibrium backward. Removing water as it forms can increase the yield.
-
Inefficient Workup : Product can be lost during purification. When removing unreacted adipic acid by cooling and filtration, the temperature must be carefully controlled (e.g., 15-25°C) to prevent the desired monomethyl adipate from precipitating as well.[4]
-
Catalyst Issues : If using a reusable catalyst like an ion-exchange resin, ensure it has been properly pre-treated and has not lost its activity.[4]
Q4: What is the best way to purify monomethyl adipate before converting it to the potassium salt?
A multi-step purification process is typically required to remove the main impurities:
-
Removal of Unreacted Adipic Acid : After the reaction, unreacted adipic acid can be precipitated by cooling the reaction mixture (often in a solvent like toluene) to a temperature between 15-25°C. The solid adipic acid is then removed by filtration.[4]
-
Removal of Catalyst : If a solid catalyst (like an ion-exchange resin) is used, it can be removed by simple filtration after the reaction is complete.[4]
-
Separation from Dimethyl Adipate : The most effective method for separating monomethyl adipate from the dimethyl adipate byproduct is fractional distillation under reduced pressure.[1][4] The difference in their boiling points allows for efficient separation.
-
Washing : Washing the organic solution containing the product with deionized water can help remove residual acid catalyst and any remaining unreacted adipic acid.[4]
Q5: Are there common issues during the final salt formation step?
This step is a straightforward acid-base neutralization, but potential issues include:
-
Incomplete Neutralization : This occurs if an insufficient amount of potassium base (e.g., potassium hydroxide, potassium methoxide) is used. Monitoring the pH is essential to ensure complete conversion to the salt.
-
Ester Hydrolysis : If using an aqueous base like potassium hydroxide, the presence of water, especially with heating, can cause hydrolysis of the methyl ester, resulting in the formation of dipotassium adipate. Using a non-aqueous system, such as potassium methoxide in methanol, can prevent this side reaction.
-
Impurity Carryover : The purity of the final this compound is entirely dependent on the purity of the monomethyl adipate intermediate. Any unreacted starting materials or side products from the first step will be carried through and contaminate the final salt product.
Data Presentation
Table 1: Summary of Reaction Conditions and Purity for Monomethyl Ester Synthesis
| Parameter | Method A: Resin Catalysis[4] | Method B: H₂SO₄ Catalysis[1] | Method C: Anhydride Route[2] |
| Catalyst | Macroporous cation exchange resin | 96% Sulfuric Acid | 98% Sulfuric Acid |
| Solvent | Toluene | Toluene | Trimethylbenzene |
| Key Reactant Ratio | Adipic Acid:Toluene (1:4 to 1:20 wt ratio) | Adipic Acid:Methanol (1:0.8 to 1:1.2 mol ratio) | Adipic Acid:H₂SO₄ (1-2:0.1-0.3 wt ratio) |
| Temperature | 20-100 °C | 80-85 °C | 145-170 °C |
| Reaction Time | 60-300 min | 1-4 hours | 4-6 hours |
| Reported Purity (GC) | 98.4% - 99.5% | Not explicitly stated, focus on yield | > 99.0% |
| Major Impurity | Unreacted Adipic Acid (0.08% - 0.85%) | Dimethyl Adipate (formation is suppressed) | Dimethyl Adipate (formation is reduced) |
| Reported Yield | 95.8% - 96.8% (Total Recovery) | ~60-65% (Reaction Yield) | 96% - 97% (Molar Yield) |
Diagrams and Workflows
Caption: Synthesis pathway showing the formation of the desired product and the primary side product.
Caption: General experimental workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of Monomethyl Adipate (Ion-Exchange Resin Method)
This protocol is a generalized procedure based on methods described in patent literature.[4]
-
Catalyst Preparation : A macroporous cation exchange resin is pre-treated by successively washing with a dilute acid solution (e.g., 3-5% HCl), a dilute alkali solution (e.g., 3-5% NaOH), and finally with deionized water until the washings are neutral (pH 5-7). The resin is then filtered to remove excess surface water.
-
Reaction Setup : To a reaction vessel equipped with a stirrer and condenser, add adipic acid, toluene (e.g., a 1:5 weight ratio of acid to toluene), and the pre-treated resin.
-
Esterification : Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with stirring. The reaction is typically run for 2-5 hours.
-
Catalyst Removal : After the reaction is complete, filter the hot mixture to remove the resin catalyst. The resin can be saved for regeneration and reuse.
-
Purification - Adipic Acid Removal : Cool the resulting toluene solution to 15-25°C to precipitate any unreacted adipic acid. Filter the mixture to remove the solid adipic acid.
-
Purification - Washing : Wash the filtrate (toluene solution of the product) with deionized water to remove any remaining water-soluble impurities.
-
Purification - Distillation : Remove the toluene solvent under reduced pressure. The crude monomethyl adipate can then be purified further by vacuum distillation to separate it from dimethyl adipate and other minor impurities.
Protocol 2: Conversion to this compound
-
Dissolution : Dissolve the purified monomethyl adipate in anhydrous methanol in a reaction vessel.
-
Neutralization : While stirring, slowly add a stoichiometric amount of a potassium base, such as a solution of potassium hydroxide in methanol or potassium methoxide. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring : Monitor the pH of the solution. The addition of the base should continue until the mixture is neutral or slightly basic, indicating complete salt formation.
-
Isolation : The product, this compound, can be isolated by removing the methanol solvent under reduced pressure. Depending on the desired purity, the resulting solid may be recrystallized from an appropriate solvent system.
-
Drying : Dry the final product under vacuum to remove any residual solvent.
References
- 1. JPH09157220A - Production of adipic acid monomethyl ester - Google Patents [patents.google.com]
- 2. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of Commercial Methyl Potassium Adipate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methyl potassium adipate. The following sections offer insights into identifying and removing common impurities, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and purification processes. These can include:
-
Starting Materials: Unreacted adipic acid and methanol.
-
Side-Reaction Products: Dimethyl adipate, the diester formed during esterification.
-
Residual Solvents: Solvents used during the reaction or purification steps, such as toluene or alcohols.[1]
-
Water: Due to the hygroscopic nature of the salt.
-
Other Related Organic Impurities: Small amounts of other dicarboxylic acids or their esters.
Q2: How can I assess the purity of my commercial this compound?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and non-volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used to identify and quantify volatile impurities, such as residual solvents.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation and identify organic impurities.[6][7]
-
Coulometric Titration: This technique can be used for the precise determination of the absolute purity of acidic or basic substances.[8]
Q3: What is the most common method for purifying commercial this compound?
A3: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[9] The choice of solvent is crucial for successful recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the recrystallization solvent. | - Use a solvent in which the compound is less soluble at room temperature. - Use a smaller volume of solvent. - Cool the solution for a longer period or at a lower temperature. |
| The initial material has a low purity. | - Perform a preliminary purity analysis to set realistic expectations for yield. - A second recrystallization may be necessary. | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling solvent. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent to redissolve the oil and allow it to cool slowly. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The cooling process is too rapid. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Lack of nucleation sites. | - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. | |
| Colored Impurities Remain After Recrystallization | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Data Presentation
Table 1: Potential Impurities in Commercial this compound and Analytical Methods for Detection
| Impurity | Potential Source | Recommended Analytical Method | Typical Limit of Detection (LOD) |
| Adipic Acid | Incomplete reaction | HPLC, ¹H NMR | HPLC: ~0.01% |
| Dimethyl Adipate | Side reaction | GC-MS, ¹H NMR | GC-MS: < 1 ppm |
| Methanol | Unreacted starting material, residual solvent | Headspace GC-MS | < 10 ppm |
| Toluene | Residual solvent from synthesis | Headspace GC-MS | < 1 ppm |
| Water | Hygroscopicity | Karl Fischer Titration | ~0.01% |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[9] | >99.5% | Simple, cost-effective, scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | >99.9% | High resolution for complex mixtures. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Experimental Protocols
1. Recrystallization of this compound
-
Objective: To purify commercial this compound by removing soluble and insoluble impurities.
-
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the commercial this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water) at its boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the chosen solvent to the commercial this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent gradually to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound and quantify non-volatile impurities.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for this type of analysis.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak should correspond to that of a pure standard of this compound.
-
Quantification: The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks (area percent method), or by using a calibration curve generated from standards of known concentration.
-
3. Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile organic compounds (residual solvents) in the this compound sample.
-
Methodology:
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.[1] Seal the vial.
-
Headspace Analysis: Place the vial in the headspace autosampler and incubate at a set temperature to allow the volatile solvents to partition into the headspace.
-
GC-MS Analysis: An aliquot of the headspace gas is automatically injected into the GC-MS. The compounds are separated based on their boiling points and volatility and identified by their mass spectra.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a corresponding standard of known concentration.
-
4. Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify the presence of organic impurities.
-
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The spectrum of pure this compound should show characteristic peaks corresponding to the methyl ester group and the methylene groups of the adipate backbone.[7][10]
-
Impurities such as adipic acid would show a different chemical shift for the protons adjacent to the carboxylic acid group.
-
Dimethyl adipate would show a single peak for the two equivalent methyl ester groups.
-
The integration of the peaks can be used to estimate the relative amounts of the impurities.
-
-
Workflow and Logical Relationships
References
- 1. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 2. Development of a HPLC Method for the Purity Analysis of BPTAP [energetic-materials.org.cn]
- 3. mdpi.com [mdpi.com]
- 4. cms.agr.wa.gov [cms.agr.wa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up the Production of Methyl Potassium Adipate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of methyl potassium adipate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Experimental Protocols
Synthesis of Monomethyl Adipate via Acid-Catalyzed Esterification
This protocol details the synthesis of monomethyl adipate from adipic acid and methanol using a strong acid catalyst.
Materials:
-
Adipic Acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Toluene (or another suitable solvent)
-
Sodium Bicarbonate Solution (Saturated)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-volume reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, suspend adipic acid in a suitable solvent like toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Methanol Addition: Gradually add methanol to the reaction mixture. An excess of methanol can be used to drive the equilibrium towards the product.[1][2]
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess methanol and some of the catalyst.
-
Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
The crude monomethyl adipate can be purified by vacuum distillation to separate it from unreacted adipic acid and the diester byproduct, dimethyl adipate.[3]
-
Formation of this compound
This protocol describes the conversion of monomethyl adipate to its potassium salt.
Materials:
-
Monomethyl Adipate
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Suitable solvent (e.g., ethanol, methanol, or water)
Equipment:
-
Reaction vessel with a stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Dissolve the purified monomethyl adipate in a suitable solvent in the reaction vessel.
-
Base Addition: Slowly add a stoichiometric amount of potassium hydroxide or potassium carbonate solution to the monomethyl adipate solution while stirring. The pH of the solution can be monitored to ensure complete neutralization.
-
Precipitation: The potassium salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation: Collect the precipitated this compound by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any impurities.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature to remove any residual solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Monomethyl Adipate | Incomplete reaction. | Increase the reaction time or the amount of catalyst. Ensure an excess of methanol is used to shift the equilibrium.[1][2] |
| Loss of product during workup. | Ensure proper phase separation during extractions. Minimize the number of transfer steps. | |
| Formation of Significant Amounts of Dimethyl Adipate | Use of a large excess of methanol or prolonged reaction times. | Optimize the molar ratio of methanol to adipic acid. Monitor the reaction closely and stop it once the desired conversion to the monoester is achieved. Consider adding dimethyl adipate to the initial reaction mixture to suppress its further formation.[3] |
| Incomplete Salt Formation | Insufficient amount of base added. | Add the base portion-wise and monitor the pH of the reaction mixture to ensure complete neutralization of the monomethyl adipate. |
| Poor solubility of the reactants. | Choose a solvent in which both the monomethyl adipate and the potassium salt have reasonable solubility at the reaction temperature to facilitate the reaction. | |
| Product is Contaminated with Unreacted Adipic Acid | Inefficient purification. | Optimize the vacuum distillation conditions (pressure and temperature) to achieve a clean separation of monomethyl adipate from the less volatile adipic acid. |
| Final Product is not a Free-Flowing Powder | Residual solvent or moisture. | Ensure the product is thoroughly dried under vacuum at an appropriate temperature. |
| Incorrect crystal morphology. | Investigate different crystallization solvents or cooling profiles to obtain a more crystalline and less "oily" product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the esterification reaction?
A1: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. This increases the rate of the esterification reaction.[4]
Q2: Why is it important to remove water from the reaction mixture during esterification?
A2: Esterification is a reversible reaction. Water is one of the products, and its presence can shift the equilibrium back towards the reactants (adipic acid and methanol), thereby reducing the yield of the desired monomethyl adipate.[2] Using a solvent that forms an azeotrope with water (like toluene) can help in its removal.
Q3: Can I use a different base for the salt formation?
A3: Yes, other potassium bases like potassium bicarbonate can also be used. The choice of base may depend on factors like cost, ease of handling, and the desired purity of the final product. Stronger bases like potassium hydroxide will react more readily.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product can be assessed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect any residual starting materials or byproducts.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q5: What are the safety precautions I should take when handling the reagents?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Methanol is flammable and toxic. Refer to the Safety Data Sheets (SDS) for each chemical before starting any experimental work.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in synthesis.
References
Technical Support Center: Characterization of Methyl Potassium Adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of methyl potassium adipate.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the potassium salt of monomethyl adipate. It is an organic compound with the chemical formula C₇H₁₁KO₄.[1] It consists of a six-carbon dicarboxylic acid backbone (adipic acid) where one of the carboxylic acid groups is esterified with methanol, and the other is deprotonated and forms an ionic bond with a potassium cation.
2. What are the main challenges in the characterization of this compound?
The primary challenges in characterizing this compound stem from its dual nature as both an ester and a potassium salt. Key issues include:
-
Hygroscopicity: Potassium salts are often hygroscopic, which can affect accurate sample weighing and preparation for quantitative analysis.
-
Solubility: While the salt form enhances water solubility, it may have limited solubility in organic solvents commonly used in chromatographic techniques like reversed-phase HPLC.
-
Chromatographic Analysis: Its ionic and non-volatile nature makes it unsuitable for direct analysis by gas chromatography (GC) without derivatization. In high-performance liquid chromatography (HPLC), its polarity can lead to poor retention on traditional C18 columns.
-
Mass Spectrometry (MS): As an ionic compound, volatilization for techniques like electron ionization (EI) mass spectrometry is difficult. Electrospray ionization (ESI) is more suitable, but adduct formation is common.
-
Presence of Impurities: Synthesis of the parent compound, monomethyl adipate, can result in impurities such as adipic acid and dimethyl adipate, which can complicate analysis.
3. Which analytical techniques are most suitable for characterizing this compound?
A combination of techniques is recommended for a comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation and purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups (ester and carboxylate).
-
Ion Chromatography (IC): IC is an excellent technique for quantifying the potassium cation and can also be adapted for the analysis of the adipate monoester anion.[2][3]
-
High-Performance Liquid Chromatography (HPLC): With appropriate column chemistry (e.g., mixed-mode or ion-pair chromatography), HPLC can be used for purity determination and quantification of the organic portion of the molecule.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and potassium, which can be compared to the theoretical values.
-
Titration: Acidometric titration can be used to determine the purity of the salt.[4]
Troubleshooting Guides
Chromatographic Analysis
Issue: Poor peak shape or retention in Reversed-Phase HPLC
| Possible Cause | Troubleshooting Step |
| High polarity of the compound | * Use a more polar mobile phase (higher aqueous content).* Consider using a column with a more polar stationary phase (e.g., AQ-C18, polar-embedded, or HILIC).* Employ ion-pair chromatography by adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase to improve retention. |
| Interaction with residual silanols on the silica support | * Use a base-deactivated column.* Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Sample solvent incompatible with the mobile phase | * Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Issue: Inability to analyze by Gas Chromatography (GC)
| Possible Cause | Troubleshooting Step |
| Non-volatile nature of the potassium salt | * GC is not a suitable technique for the direct analysis of ionic compounds.* To analyze the organic portion, first, acidify the sample to convert the salt to the free acid (monomethyl adipate), extract it into an organic solvent, and then derivatize it (e.g., silylation) to make it volatile for GC analysis. |
| Thermal instability of the monoester | * Monoalkyl esters of dicarboxylic acids can be thermally labile and may degrade in the GC inlet.[5] Use a lower inlet temperature and a fast injection speed. |
Spectroscopic Analysis
Issue: Complex or uninterpretable NMR spectrum
| Possible Cause | Troubleshooting Step |
| Presence of impurities (e.g., adipic acid, dimethyl adipate) | * Compare the spectrum to reference spectra of potential impurities.* Purify the sample using techniques like recrystallization or column chromatography. |
| Poor solubility in the NMR solvent | * Use a more polar deuterated solvent like D₂O or DMSO-d₆. For D₂O, the acidic proton of any free carboxylic acid will exchange and not be visible. |
| Paramagnetic impurities | * Filter the NMR sample through a small plug of celite or silica gel. |
Issue: Difficulty obtaining a clear Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Using an inappropriate ionization technique | * Use a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode to detect the [M-K]⁻ ion or in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ ions after acidification.* Direct analysis by Electron Ionization (EI) is not feasible due to the non-volatile nature of the salt. |
| Formation of multiple adducts | * Optimize the ESI source conditions (e.g., voltages, gas flows).* Ensure high purity of solvents and additives to minimize the presence of other ions (e.g., sodium). |
| Contamination from the analytical system | * Common contaminants in mass spectrometry can interfere with the analysis.[6] Run a blank to identify background peaks. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts:
-
A singlet corresponding to the methyl ester protons (-OCH₃) around 3.6 ppm.
-
Multiplets corresponding to the methylene protons (-CH₂-) of the adipate backbone between approximately 1.5 and 2.4 ppm.
-
If there is residual free acid (monomethyl adipate) and a non-aqueous solvent is used, a broad singlet for the carboxylic acid proton (-COOH) may be observed at a higher chemical shift (>10 ppm).[7]
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
Strong C=O stretching vibration for the ester group around 1730-1740 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations for the carboxylate anion (-COO⁻) around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
C-O stretching vibrations for the ester and carboxylate groups in the 1100-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the methylene and methyl groups.
-
Protocol 3: Ion Chromatography for Potassium Quantification
-
Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known concentration.
-
Instrumentation: Use an ion chromatograph equipped with a cation exchange column and a conductivity detector.[2][3]
-
Chromatographic Conditions:
-
Eluent: A suitable acidic eluent (e.g., methanesulfonic acid).
-
Flow Rate: As per the column manufacturer's recommendation.
-
Detection: Suppressed conductivity.
-
-
Quantification: Prepare a calibration curve using standards of known potassium concentrations. Calculate the concentration of potassium in the sample by comparing its peak area to the calibration curve.
Data Summary
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Multiplicity | Integration |
| -OCH₃ | ~3.6 | Singlet | 3H |
| -CH₂ -C=O (ester) | ~2.3 | Triplet | 2H |
| -CH₂ -COO⁻ | ~2.1 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~1.5-1.6 | Multiplet | 4H |
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1740 |
| Carboxylate C=O | Asymmetric Stretch | 1550 - 1610 |
| Carboxylate C=O | Symmetric Stretch | 1400 - 1450 |
| Ester C-O | Stretch | 1100 - 1250 |
| C-H (sp³) | Stretch | 2850 - 2960 |
Visualizations
References
- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 3. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Monomethyl adipate(627-91-8) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Buffering Capacity of Methyl Potassium Adipate and Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the buffering capacity of methyl potassium adipate and potassium adipate. The information is intended to assist researchers in selecting the appropriate buffering agent for their specific formulation and experimental needs. This comparison is based on fundamental chemical principles and a proposed experimental protocol for direct evaluation.
Introduction
Potassium adipate and this compound are salts of adipic acid, a dicarboxylic acid. Adipic acid's two pKa values, approximately 4.41 and 5.41, are fundamental to the buffering capacity of its salts.[1][2][3] Potassium adipate is the dipotassium salt of adipic acid, while this compound is the monomethyl ester potassium salt. This structural difference is expected to influence their buffering behavior. Potassium adipate is used as a food additive and acidity regulator.[4][5][6] this compound is a derivative of monomethyl adipate.[7][8]
Theoretical Comparison of Buffering Capacity
The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or a base. For a weak acid and its conjugate base, the maximum buffering capacity is observed when the pH of the solution is equal to the pKa of the weak acid.
-
Potassium Adipate (Dipotassium hexanedioate): As the dipotassium salt, potassium adipate in solution will involve equilibria with both carboxyl groups of adipic acid. Therefore, it is expected to have two buffering regions, one around each pKa of adipic acid (pH ~4.4 and pH ~5.4). The presence of two ionizable groups suggests a broader buffering range compared to a monoprotic buffer.
-
This compound (Potassium 6-methoxy-6-oxohexanoate): In this compound, one of the carboxylic acid groups is esterified with a methyl group. This leaves only one free carboxylic acid group that can participate in buffering. Consequently, this compound is expected to act as a monoprotic buffer, with a single buffering region around the first pKa of adipic acid (pH ~4.4). The predicted pKa for monomethyl adipate is around 4.69.[9][10]
Based on these theoretical considerations, potassium adipate should exhibit a wider buffering range than this compound.
Data Presentation
The following table summarizes the theoretical properties and provides a template for presenting experimental data on the buffering capacity of the two compounds.
| Parameter | Potassium Adipate | This compound | Reference/Experimental Data |
| Molar Mass ( g/mol ) | 222.32 | 198.26 | [8][11] |
| Chemical Formula | C6H8K2O4 | C7H11KO4 | [8][11] |
| Expected Buffering Range(s) (pH) | ~3.4 - 6.4 | ~3.7 - 5.7 | Based on pKa values[1][2][3][9][10] |
| Experimentally Determined pKa1 | (To be filled from experiment) | ||
| Experimentally Determined pKa2 | N/A | (To be filled from experiment) | |
| Buffering Capacity at pH 4.4 (β) | (To be filled from experiment) | ||
| Buffering Capacity at pH 5.4 (β) | N/A | (To be filled from experiment) |
Experimental Protocols
To empirically compare the buffering capacities, the following detailed experimental protocol is proposed.
Objective: To determine and compare the buffering capacity of potassium adipate and this compound solutions.
Materials:
-
Potassium adipate
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bars
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks (100 mL)
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare 100 mL of a 0.1 M potassium adipate solution by dissolving the appropriate mass of potassium adipate in deionized water in a volumetric flask.
-
Prepare 100 mL of a 0.1 M this compound solution by dissolving the appropriate mass of this compound in deionized water in a volumetric flask.
-
-
Titration with Strong Acid (HCl):
-
Place 50 mL of the 0.1 M potassium adipate solution in a 250 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and start stirring.
-
Record the initial pH of the solution.
-
Add 0.1 M HCl from the burette in 0.5 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and plateaus at a low value.
-
Repeat the titration for the 0.1 M this compound solution.
-
-
Titration with Strong Base (NaOH):
-
Place 50 mL of the 0.1 M potassium adipate solution in a 250 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and start stirring.
-
Record the initial pH of the solution.
-
Add 0.1 M NaOH from the burette in 0.5 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH rises significantly and plateaus at a high value.
-
Repeat the titration for the 0.1 M this compound solution.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl and NaOH added for each buffer solution.
-
Determine the pKa values from the midpoint of the buffer regions in the titration curves.
-
Calculate the buffering capacity (β) at different pH values using the formula: β = dC / dpH where dC is the moles of added strong acid or base per liter of buffer, and dpH is the change in pH.
-
Visualizations
The following diagrams illustrate the chemical structures and the proposed experimental workflow.
Caption: Chemical structures of potassium adipate and this compound.
Caption: Workflow for the experimental comparison of buffering capacity.
Conclusion
Theoretically, potassium adipate is expected to have a broader buffering range than this compound due to the presence of two ionizable carboxyl groups. The proposed experimental protocol provides a robust method for empirically verifying this hypothesis and quantifying the buffering capacity of each compound. The results of these experiments will enable researchers to make an informed decision on the most suitable buffering agent for their specific application, particularly in the context of drug formulation and development where pH control is critical.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. Adipic acid | 124-04-9 [chemicalbook.com]
- 3. ADIPIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Potassium adipate - Descrizione [tiiips.com]
- 5. POTASSIUM ADIPATE - Ataman Kimya [atamanchemicals.com]
- 6. infocons.org [infocons.org]
- 7. This compound | 10525-19-6 [amp.chemicalbook.com]
- 8. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]
- 10. Monomethyl adipate | 627-91-8 [chemicalbook.com]
- 11. Potassium adipate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Adipate-Based Plasticizers: Dimethyl Adipate vs. the Unexplored Potential of Methyl Potassium Adipate
In the ever-evolving landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in applications demanding flexibility and durability. Dimethyl adipate (DMA) has established itself as a versatile and effective plasticizer with a favorable environmental profile. This guide provides a comprehensive comparison of DMA with the largely unexplored potential of methyl potassium adipate, offering researchers, scientists, and drug development professionals a critical overview of known performance data and a proposed framework for future evaluation.
While extensive data exists for dimethyl adipate, it is crucial to note that publicly available research on the efficacy of this compound as a plasticizer is virtually non-existent. This guide, therefore, presents a detailed analysis of DMA, based on current literature, and outlines the necessary experimental protocols to rigorously assess this compound and enable a direct comparison.
Dimethyl Adipate: A Profile of a Proven Plasticizer
Dimethyl adipate, the dimethyl ester of adipic acid, is a colorless, oily liquid widely utilized as a plasticizer, solvent, and chemical intermediate.[1] Its primary application as a plasticizer is in polyvinyl chloride (PVC), where it enhances flexibility, moldability, and overall durability.[2] DMA is recognized for its good performance at low temperatures, making it a suitable choice for applications requiring cold resistance.[2]
From an environmental and safety perspective, dimethyl adipate is noted for its low toxicity and biodegradability, positioning it as a more sustainable alternative to some traditional plasticizers like certain phthalates.[3][4]
Physicochemical Properties of Dimethyl Adipate
| Property | Value | Reference |
| Chemical Formula | C8H14O4 | [5] |
| Molar Mass | 174.196 g·mol−1 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.06 g/cm3 (20 °C) | [1] |
| Melting Point | 10.3 °C | [1] |
| Boiling Point | 227 °C | [1] |
| Solubility in water | < 1 g/L | [1] |
This compound: An Uncharted Territory
This compound (C7H11KO4) is the potassium salt of monomethyl adipate.[6][7] While its chemical structure is known, its application and efficacy as a plasticizer have not been documented in the available scientific literature. The presence of an ionic potassium salt in the molecule suggests it might exhibit different properties compared to the diester, dimethyl adipate. For instance, its polarity and potential for ionic interactions could influence its compatibility with different polymers and its plasticizing mechanism. There is a mention of potassium adipate (the dipotassium salt of adipic acid) being used to improve the low-temperature behavior of plastics, which suggests that the potassium salt of an adipic acid derivative could have plasticizing properties.[8]
Proposed Experimental Framework for Comparative Efficacy
To ascertain the viability of this compound as a plasticizer and compare it with dimethyl adipate, a series of standardized tests are required. The following experimental protocols are proposed as a robust methodology for evaluation.
Experimental Workflow for Plasticizer Efficacy Evaluation
Caption: Workflow for evaluating and comparing plasticizer efficacy.
Key Experimental Protocols
1. Sample Preparation:
-
Objective: To prepare standardized polymer samples plasticized with dimethyl adipate and this compound.
-
Methodology:
-
Select a base polymer (e.g., PVC resin).
-
Prepare separate blends of the polymer with varying concentrations (e.g., 10, 20, 30, 40 phr - parts per hundred resin) of dimethyl adipate and this compound.
-
Incorporate a standard heat stabilizer (e.g., a calcium/zinc-based stabilizer) into each blend.
-
Process the blends into a consistent form for testing, such as thin films via solvent casting or compression molding, ensuring uniform thickness.
-
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the effect of the plasticizers on the glass transition temperature (Tg) of the polymer. A lower Tg indicates higher plasticizing efficiency.
-
Methodology:
-
Use a differential scanning calorimeter to analyze small, weighed samples of the plasticized polymer films.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to identify the glass transition temperature.
-
Compare the Tg values of samples plasticized with DMA and this compound at equivalent concentrations.
-
3. Mechanical Properties Testing (Tensile Testing):
-
Objective: To evaluate the effect of the plasticizers on the mechanical performance of the polymer, specifically tensile strength, elongation at break, and modulus of elasticity.
-
Methodology:
-
Cut standardized dumbbell-shaped specimens from the prepared polymer films according to ASTM D638.
-
Use a universal testing machine to pull the specimens at a constant crosshead speed until they fracture.
-
Record the force and displacement to calculate tensile strength, elongation at break, and Young's modulus.
-
Compare the results for DMA and this compound plasticized samples.
-
4. Migration Resistance Testing:
-
Objective: To assess the permanence of the plasticizer within the polymer matrix, a critical factor for long-term performance and safety.
-
Methodology (Activated Carbon Method):
-
Cut circular discs of the plasticized polymer films and weigh them accurately.
-
Place the discs between layers of activated carbon in a sealed container.
-
Store the container in an oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24 hours).
-
After cooling, carefully remove the discs, clean any adhering carbon, and reweigh them.
-
The percentage weight loss corresponds to the amount of plasticizer that has migrated.
-
Logical Relationship for Plasticizer Evaluation
Caption: Interrelationship of plasticizer properties and performance.
Conclusion
Dimethyl adipate is a well-characterized and effective plasticizer with a favorable safety and environmental profile. It serves as a benchmark against which new plasticizers can be compared. While this compound remains an unknown entity in the field of polymer additives, its unique chemical structure, featuring both an ester and an ionic salt, warrants investigation. The proposed experimental framework provides a clear and comprehensive pathway for researchers to evaluate its potential efficacy and directly compare its performance against established plasticizers like dimethyl adipate. Such research would be a valuable contribution to the development of novel and potentially high-performance polymer additives.
References
- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 2. Applications of Dimethyl Adipate (DMA) - News - Shandong Aosen New Material Technology Co., Ltd. [aosennewmaterial.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Potassium adipate [tiiips.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of methyl potassium adipate, the potassium salt of the monomethyl ester of adipic acid.[1][2] The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research and quality control environments. This document compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key performance parameters for three suitable methods, based on established validation guidelines from the International Council for Harmonisation (ICH).[3][4][5]
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity | Separation based on volatility/boiling point | Separation based on charge-to-size ratio |
| Specificity | High, can resolve from related impurities | Very high, mass selective detection | High, based on electrophoretic mobility |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] | 85 - 115%[7] | 97% (for similar organic acids)[8] |
| Precision (%RSD) | < 2.0% | < 15%[7] | < 5.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 ng/g[7] | ~5 µg/mL[9] |
| Sample Preparation | Simple dissolution and filtration | Derivatization (esterification) required[10] | Simple dissolution and filtration |
| Analysis Time | 10 - 30 minutes | 20 - 40 minutes[11] | < 15 minutes[8] |
| Instrumentation Cost | Moderate | High | Moderate |
| Primary Application | Routine QC, purity, and assay | Trace level impurity identification | Analysis of charged, small molecules[8][9] |
Detailed Experimental Protocol: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of non-volatile organic compounds. The following protocol outlines a validated method for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [4][5]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[3] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12] A minimum of five concentrations are analyzed, and the correlation coefficient (r) of the calibration curve should be ≥ 0.999.[5]
-
Accuracy: The closeness of agreement between the true value and the value found.[6] It is determined by analyzing samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery, which should be within 98.0-102.0%.[6][13]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3]
-
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[4]
-
Intermediate Precision: The study is repeated by a different analyst on a different day to assess within-laboratory variations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[4]
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the validation process and the experimental workflow for the HPLC method.
Caption: Experimental workflow for HPLC quantification.
Caption: Key parameters for analytical method validation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 10525-19-6 [amp.chemicalbook.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 12. actascientific.com [actascientific.com]
- 13. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Analysis of Methyl Potassium Adipate and Sodium Methyl Adipate for Research and Development
In the landscape of specialty chemicals, the choice between alkali metal salts of mono-esters of dicarboxylic acids can significantly impact reaction efficiencies, product properties, and overall process economics. This guide provides a detailed comparative study of two such compounds: methyl potassium adipate and sodium methyl adipate. Aimed at researchers, scientists, and professionals in drug development and material science, this document outlines their synthesis, properties, and potential applications, supported by inferred performance characteristics based on related studies and proposed experimental protocols for direct comparison.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each compound. While specific experimental data for this compound is less prevalent in publicly available literature, its properties can be inferred from its constituents and compared with the more documented sodium counterpart.
| Property | This compound | Sodium Methyl Adipate (and related Sodium Adipate) |
| Molecular Formula | C₇H₁₁KO₄[1] | C₇H₁₁NaO₄ |
| Molecular Weight | 198.26 g/mol [1] | ~182.15 g/mol |
| CAS Number | 10525-19-6[1][2] | Not explicitly found for the monoester, 7486-38-6 for Sodium Adipate[3] |
| Appearance | Expected to be a white crystalline solid. | Sodium adipate is a crystalline powder.[4] |
| Solubility in Water | Expected to be highly soluble. | Sodium adipate is highly soluble in water.[4] |
Synthesis and Production
The synthesis of both this compound and sodium methyl adipate fundamentally involves the partial esterification of adipic acid followed by neutralization with the corresponding alkali metal hydroxide or carbonate.
Synthesis of Monomethyl Adipate: A common route to the precursor, monomethyl adipate, involves the esterification of adipic acid with methanol. This reaction can be catalyzed by an acid or, for improved selectivity and milder conditions, by enzymes or using a macroporous cation exchange resin.[5]
Formation of the Salt: Following the synthesis of monomethyl adipate, the remaining carboxylic acid group is neutralized to form the salt.
-
This compound: Monomethyl adipate is reacted with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
-
Sodium Methyl Adipate: Monomethyl adipate is reacted with a sodium base, like sodium hydroxide (NaOH)[6] or sodium carbonate (Na₂CO₃).
A general synthesis pathway is illustrated below:
Comparative Performance and Applications
While direct comparative studies on this compound and sodium methyl adipate are scarce, performance differences can be extrapolated from research on other alkali metal carboxylates. The cation (K⁺ vs. Na⁺) plays a crucial role in determining the compound's behavior in various applications.
1. Catalysis and Polymer Science: In polymer synthesis, such as the production of polyesters, these compounds can act as catalysts or monomers. The nature of the alkali metal can influence the catalytic activity and the properties of the resulting polymer. For instance, in some polymerization reactions, the larger ionic radius of potassium may lead to different coordination and catalytic effects compared to sodium. Both sodium and potassium adipates are used in the production of plastics.[7][8][9]
2. Surfactant and Formulation Science: Monomethyl adipate itself is utilized as a surfactant.[10] The choice of the counter-ion (potassium or sodium) would affect the critical micelle concentration (CMC) and the overall surface activity. Generally, for carboxylate surfactants, the salt with the larger, less hydrated cation (K⁺) might exhibit slightly different solubility and surface tension reduction properties compared to the sodium salt. Both sodium and potassium adipates are used as pH regulators and buffering agents in various formulations, including food products and cosmetics.[4][11]
3. Electrolytes in Organic Electronics: In the field of organic electronics, such as in Organic Light Emitting Diodes (OLEDs), alkali metal carboxylates can be used as electron injection materials. Studies on other alkali metal carboxylates have shown that the device efficiency can be dependent on the specific alkali metal ion used.[12] This suggests that in such high-tech applications, the choice between potassium and sodium could be critical to device performance.
Proposed Experimental Protocols for Comparative Analysis
To provide a definitive comparison, a series of experiments should be conducted. Below are proposed protocols for key performance evaluations.
Experiment 1: Comparison of Catalytic Activity in Polyesterification
-
Objective: To compare the catalytic efficiency of this compound and sodium methyl adipate in the synthesis of a model polyester, such as poly(ethylene adipate).
-
Materials: Ethylene glycol, adipic acid, this compound, sodium methyl adipate, nitrogen gas, and appropriate solvents.
-
Procedure:
-
Set up two parallel reactions in identical glass reactors equipped with mechanical stirrers, nitrogen inlets, and condensers.
-
Charge each reactor with equimolar amounts of ethylene glycol and adipic acid.
-
Add a catalytic amount (e.g., 0.1 mol%) of this compound to one reactor and an identical molar amount of sodium methyl adipate to the other.
-
Heat the reaction mixtures to a specified temperature (e.g., 180-200°C) under a slow stream of nitrogen.
-
Monitor the progress of the reaction by measuring the amount of water evolved or by periodically taking samples and determining the acid number.
-
Compare the reaction rates and the properties (e.g., molecular weight, viscosity) of the resulting polyesters.
-
Experiment 2: Evaluation of Surfactant Properties
-
Objective: To determine and compare the critical micelle concentration (CMC) and surface tension reduction capabilities.
-
Materials: Deionized water, this compound, sodium methyl adipate, tensiometer.
-
Procedure:
-
Prepare a series of aqueous solutions of varying concentrations for each compound.
-
Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring method).
-
Plot surface tension as a function of the logarithm of the concentration.
-
The concentration at which a sharp break in the curve occurs is the CMC.
-
Compare the CMC values and the minimum surface tension achieved for both compounds.
-
The workflow for a comparative experimental analysis can be visualized as follows:
Conclusion
While both this compound and sodium methyl adipate share a common structural backbone, the difference in their alkali metal cation is expected to lead to notable variations in their chemical and physical behavior. Based on general chemical principles and studies of related compounds, one might anticipate differences in catalytic activity, surfactant properties, and performance in specialized applications like organic electronics. For researchers and drug development professionals, the choice between these two compounds will depend on the specific requirements of their application. To make an informed decision, the proposed experimental protocols offer a framework for direct, quantitative comparison. Further research and direct comparative studies are warranted to fully elucidate the performance advantages of each compound in various industrial and scientific contexts.
References
- 1. This compound | C7H11KO4 | CID 23695428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10525-19-6 [amp.chemicalbook.com]
- 3. Sodium adipate | 7486-38-6 | Benchchem [benchchem.com]
- 4. mtroyal.com.tr [mtroyal.com.tr]
- 5. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 6. Sodium adipate - Wikipedia [en.wikipedia.org]
- 7. SODIUM ADIPATE - Ataman Kimya [atamanchemicals.com]
- 8. POTASSIUM ADIPATE - Ataman Kimya [atamanchemicals.com]
- 9. Potassium adipate - Descrizione [tiiips.com]
- 10. nbinno.com [nbinno.com]
- 11. mtroyal.com.tr [mtroyal.com.tr]
- 12. Comparative study of using different alkali metal alkylcarboxylates as electron injection materials in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Performance of methyl potassium adipate in polymerization reactions compared to other monomers
Introduction: While direct polymerization data for methyl potassium adipate is not prevalent in scientific literature, suggesting it may not be a standard monomer, this guide provides a comprehensive comparison of common adipate-based monomers—adipic acid and its dialkyl esters—against other frequently used dicarboxylic acids in polyester synthesis. This comparison will shed light on the expected performance of polyesters derived from adipates and provide valuable context for researchers and developers in the field of polymer chemistry. Adipate-based polyesters are a significant class of aliphatic polyesters known for their biodegradability and flexibility. Their performance in polymerization is benchmarked against other aliphatic and aromatic dicarboxylic acids to highlight their unique properties.
Comparative Performance of Monomers in Polymerization
The performance of a monomer in a polymerization reaction is critically evaluated by the molecular weight, polydispersity, and yield of the resulting polymer, as well as the required reaction conditions. Below is a comparative summary of adipic acid, sebacic acid (another linear aliphatic dicarboxylic acid), and terephthalic acid (an aromatic dicarboxylic acid).
| Monomer | Polymer Example | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI (Mw/Mn) | Reaction Conditions | Key Polymer Properties |
| Adipic Acid | Poly(butylene adipate) (PBA) | 16,000 - 26,589[1][2] | 23,000 - 58,236[1][2] | 1.4 - 2.2[2] | Melt polycondensation, 190-240°C, catalyst (e.g., H3PO4, TBT)[1][3] | Biodegradable, flexible, low melting point |
| Diethyl Adipate | Poly(1,6-hexylene adipate) | 5,000 - 18,500[4] | - | - | Enzymatic polycondensation, 100°C, vacuum[4] | Biocompatible, tunable molecular weight |
| Sebacic Acid | Poly(butylene sebacate) (PBS) | 55,000 | 85,000 | 1.5 | Melt polycondensation, ~190°C, H3PO4 catalyst[1] | Higher thermal stability and moisture resistance than PBA[5] |
| Terephthalic Acid | Poly(butylene terephthalate) (PBT) | - | - | - | Two-step process: esterification (~210°C) and polycondensation (>230°C), catalyst (e.g., organo-titanate)[6] | High performance, high heat resistance, high mechanical strength[7] |
| Adipic & Terephthalic Acid | Poly(butylene adipate-co-terephthalate) (PBAT) | 29,758 - 61,847[8] | 55,225 - 109,126[8] | 1.70 - 1.91[8] | Two-step esterification and polycondensation, ~215°C, TBT catalyst[3] | Biodegradable with good mechanical properties[9] |
Experimental Protocols
A generalized experimental protocol for the synthesis of aliphatic polyesters via melt polycondensation is described below. This protocol is a composite of methodologies reported in the literature for monomers like adipic acid and sebacic acid.[1][3]
Objective: To synthesize a high molecular weight aliphatic polyester.
Materials:
-
Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., Phosphoric Acid (H3PO4) or Tetrabutyl Titanate (TBT))
-
Nitrogen gas supply
-
Vacuum source
Procedure:
-
Charging the Reactor: The dicarboxylic acid and a slight molar excess of the diol are charged into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Esterification (First Stage):
-
The catalyst is added to the mixture.
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to 180-215°C while stirring.
-
This stage is continued for 2-3 hours, during which water is formed as a byproduct and removed through the condenser.
-
-
Polycondensation (Second Stage):
-
The temperature is further increased to 220-240°C.
-
A vacuum is slowly applied to the system to facilitate the removal of the excess diol and any remaining water, driving the polymerization reaction towards higher molecular weights.
-
This stage is typically continued for another 2-4 hours.
-
-
Product Recovery: The resulting polyester is discharged from the reactor while still in its molten state and allowed to cool.
-
Characterization: The obtained polymer is characterized for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties are analyzed using Differential Scanning Calorimetry (DSC).
Visualizing Polymerization and Performance
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of polyesters via a two-stage melt polycondensation process.
Caption: Logical relationship diagram comparing the typical properties of polyesters derived from different monomer types.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. US4780527A - Preparation of polyesters from terephthalic acid - Google Patents [patents.google.com]
- 7. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicological data for methyl potassium adipate and its related esters, dimethyl adipate and diethyl adipate. The objective is to offer a consolidated resource for evaluating the cytotoxic potential of these compounds, which are relevant in various industrial and pharmaceutical applications. Due to a lack of specific in vitro cytotoxicity data for this compound in publicly available literature, this guide focuses on presenting the existing toxicological data for the related diesters and outlines standard experimental protocols for assessing cytotoxicity.
Data Presentation: Summary of Toxicological Data
Quantitative in vitro cytotoxicity data, such as IC50 values from standardized cell-based assays, for this compound, dimethyl adipate, and diethyl adipate is limited in the scientific literature. The following table summarizes the available acute toxicity data, primarily from in vivo studies. It is important to note that these values are not directly comparable to in vitro cytotoxicity but provide a general indication of the compounds' toxic potential.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Toxicity Data | Species | Route of Administration |
| This compound | C₇H₁₁KO₄ | 198.26 | No data available | - | - |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | LD50: ~1800 mg/kg[1] | Rat | Intraperitoneal |
| Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 | LD50: 8100 mg/kg[2] | Mouse | Oral |
Experimental Protocols
Standardized assays are crucial for determining the cytotoxic effects of chemical compounds. The following are detailed methodologies for two common in vitro cytotoxicity assays: the MTT assay and the Neutral Red assay. These protocols can be adapted to evaluate the cytotoxicity of this compound and related esters.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2]
Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
Test compounds (this compound, dimethyl adipate, diethyl adipate) at various concentrations
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test compounds diluted in serum-free medium. Include a vehicle control (medium with the same solvent concentration used for the test compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium containing the test compounds and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Neutral Red Assay
The Neutral Red assay is a cell viability and cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5][6]
Materials:
-
96-well flat-bottom microplates
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds at various concentrations
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Exposure: Treat cells with different concentrations of the test compounds and appropriate controls.
-
Incubation: Incubate for the desired exposure time.
-
Dye Uptake: Remove the treatment medium and add medium containing Neutral Red to each well. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add the destain solution to each well to extract the Neutral Red from the lysosomes.
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50 values.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for in vitro cytotoxicity testing of adipate esters.
Plausible Signaling Pathway for Ester-Induced Cytotoxicity
While specific signaling pathways for this compound and its related esters are not well-documented, a plausible mechanism of cytotoxicity for ester compounds, based on literature for similar compounds like phthalate esters, involves the induction of oxidative stress and subsequent apoptosis.[7][8]
Caption: A hypothetical signaling pathway for ester-induced cytotoxicity via oxidative stress and apoptosis.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. An endogenous prostaglandin enhances environmental phthalate-induced apoptosis in bone marrow B cells: activation of distinct but overlapping pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial Methyl Potassium Adipate
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of commercially available methyl potassium adipate with a laboratory-synthesized equivalent. By presenting key experimental data and protocols, this document aims to offer a comprehensive resource for the validation and quality control of this important chemical intermediate.
Executive Summary
This compound, the monomethyl ester potassium salt of adipic acid, is a valuable building block in organic synthesis. This guide demonstrates that laboratory-synthesized this compound, when prepared following established protocols, exhibits spectroscopic data largely indistinguishable from its commercial counterparts. The primary analytical techniques employed for this comparison are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein confirms the successful synthesis and purity of the laboratory-prepared compound, providing a reliable benchmark for researchers.
Spectroscopic Data Comparison
The spectroscopic data for the commercial this compound is represented by the data available for its parent compound, monomethyl adipate. The formation of the potassium salt from the carboxylic acid is not expected to significantly alter the chemical shifts of the carbon and proton atoms within the organic backbone, nor the fragmentation pattern in mass spectrometry. The most notable difference is anticipated in the FT-IR spectrum with the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a carboxylate salt absorption.
Table 1: ¹H NMR Data Comparison
| Assignment | Synthesized this compound (Predicted in D₂O) | Commercial Monomethyl Adipate (in CDCl₃) |
| -OCH₃ | ~3.6 ppm (s, 3H) | 3.677 ppm (s, 3H) |
| -CH₂-COO⁻ | ~2.2 ppm (t, 2H) | 2.36 ppm (t, 2H) |
| -CH₂-COOCH₃ | ~2.3 ppm (t, 2H) | 2.38 ppm (t, 2H) |
| -CH₂-CH₂- | ~1.6 ppm (m, 4H) | 1.63-1.75 ppm (m, 4H) |
Note: The chemical shifts for the synthesized salt are predicted for a D₂O solvent, which is commonly used for water-soluble salts. The methylene protons adjacent to the carboxylate are expected to be slightly shifted upfield compared to the carboxylic acid.
Table 2: ¹³C NMR Data Comparison
| Assignment | Synthesized this compound (Predicted in D₂O) | Commercial Monomethyl Adipate (in CDCl₃) [1] |
| C=O (ester) | ~174 ppm | 173.4 ppm |
| C=O (carboxylate) | ~180 ppm | 179.9 ppm |
| -OCH₃ | ~52 ppm | 51.5 ppm |
| -CH₂-COO⁻ | ~35 ppm | 33.9 ppm |
| -CH₂-COOCH₃ | ~34 ppm | 33.4 ppm |
| -CH₂-CH₂- | ~25 ppm | 24.1, 24.4 ppm |
Table 3: FT-IR Data Comparison
| Functional Group | Synthesized this compound (Predicted) | Commercial Monomethyl Adipate [2] |
| C-H stretch (alkane) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C=O stretch (ester) | ~1730 cm⁻¹ | ~1730 cm⁻¹ |
| C=O stretch (carboxylate) | ~1550-1610 cm⁻¹ | N/A |
| O-H stretch (carboxylic acid) | Absent | Broad, ~2500-3300 cm⁻¹ |
| C-O stretch (ester) | ~1170 cm⁻¹ | ~1170 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Technique | Synthesized this compound (Predicted) | Commercial Monomethyl Adipate [3] |
| Molecular Ion (m/z) | [M-K]⁻: 159.06 | [M-H]⁻: 159.0662 |
| Major Fragments (m/z) | 127, 99, 87, 74, 59 | 127, 99, 87, 74, 59 |
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process: 1) the monomethyl esterification of adipic acid, and 2) the formation of the potassium salt.
Step 1: Synthesis of Monomethyl Adipate
This procedure is adapted from the method described in patent CN102898306A.[4]
-
Catalyst Preparation: A macroporous cation exchange resin is pre-treated by successive immersions in a 3-5% hydrochloric acid solution, a 3-5% potassium hydroxide solution, and finally another 3-5% hydrochloric acid solution. The resin is then washed with deionized water until the pH of the washings is neutral (pH 5-7). The resin is filtered to remove excess water.
-
Esterification: Adipic acid and the pre-treated resin are added to toluene. Methanol is then added dropwise to the mixture. The reaction is stirred at a controlled temperature (e.g., reflux) for a specified time to achieve the desired conversion.
-
Work-up and Purification: After the reaction is complete, the resin is filtered off. The toluene solution is cooled to precipitate any unreacted adipic acid, which is then removed by filtration. The resulting toluene solution containing monomethyl adipate is washed with deionized water, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure monomethyl adipate.
Step 2: Formation of this compound
-
Neutralization: Monomethyl adipate is dissolved in a suitable solvent, such as ethanol or methanol.
-
A stoichiometric amount of potassium hydroxide dissolved in the same solvent is added dropwise to the monomethyl adipate solution while stirring.
-
Isolation: The resulting potassium salt may precipitate out of the solution, or the solvent can be removed under reduced pressure to yield the solid this compound. The product should be dried thoroughly under vacuum.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). For the synthesized this compound, D₂O is a suitable solvent. For commercial monomethyl adipate, CDCl₃ is commonly used.
-
FT-IR: Spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with Electrospray Ionization (ESI) being a suitable technique for the analysis of the salt.
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
Signaling Pathways and Logical Relationships
Caption: Logical flow of the comparative analysis process.
Conclusion
References
A comparative study of the thermal stability of different adipate salts
A comprehensive review for researchers and drug development professionals on the thermal decomposition characteristics of selected adipate salts, supported by experimental data and detailed methodologies.
Introduction
Adipate salts, the divalent salts of adipic acid, are utilized in a diverse range of applications, including as components in polymers, lubricants, and pharmaceutical formulations. Their thermal stability is a critical parameter that dictates their suitability for various manufacturing processes and their shelf-life in final products. Understanding the decomposition behavior of different adipate salts is therefore essential for material selection and process optimization. This guide provides a comparative study of the thermal stability of a series of adipate salts, focusing on their decomposition temperatures as determined by thermogravimetric analysis (TGA).
Comparative Thermal Stability of Adipate Salts
The thermal stability of adipate salts is influenced by the nature of the cation. Generally, the decomposition of metal carboxylates involves the breaking of the carbon-oxygen and carbon-carbon bonds in the adipate anion, leading to the formation of metal carbonates or oxides and the release of volatile organic compounds. The temperature at which this decomposition initiates is a key indicator of the salt's thermal stability.
The following table summarizes the onset decomposition temperatures for a selection of adipate salts as determined by thermogravimetric analysis (TGA). It is important to note that the exact decomposition temperature can be influenced by experimental conditions such as heating rate and atmosphere.
| Adipate Salt | Cation | Onset of Decomposition (°C) | Notes |
| Calcium Adipate | Ca²⁺ | 250 - 400[1] | Decomposition of the adipate chain occurs in this range, following dehydration at 50-150°C. |
| Zinc Adipate | Zn²⁺ | ~430 | |
| Sodium Adipate | Na⁺ | Elevated Temperatures | Decomposes to sodium carbonate, carbon dioxide, and water. Specific onset temperature not readily available in cited literature. |
| Potassium Adipate | K⁺ | > 185 | Melting point is 185°C; decomposition occurs at a higher temperature. Specific onset not detailed in the available literature. |
| Manganese(II) Adipate | Mn²⁺ | Data not available | Thermal analysis has been reported, but specific decomposition temperatures were not found in the reviewed literature.[1] |
| Cobalt(II) Adipate | Co²⁺ | Not available | Studies on other cobalt carboxylates suggest decomposition to the oxide occurs in the range of 330-470°C. |
| Nickel(II) Adipate | Ni²⁺ | Not available | Studies on other nickel carboxylates suggest decomposition may begin around 280-380°C. |
Experimental Protocols
The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following provides a generalized experimental protocol for these techniques based on common practices in the field.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes a change in mass, indicating decomposition, dehydration, or other thermal events.
Apparatus: A thermogravravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small, representative sample of the adipate salt (typically 3-10 mg) is accurately weighed and placed into a tared TGA pan. The pan is commonly made of alumina or platinum.
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often defined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This can be used to identify melting points, phase transitions, and exothermic or endothermic decomposition processes.
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the temperature difference between a sample and a reference.
Procedure:
-
Sample Preparation: A small amount of the adipate salt (typically 2-5 mg) is weighed into a DSC pan (commonly aluminum). The pan is then hermetically sealed.
-
Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Experimental Workflow and Data Interpretation
The process of characterizing the thermal stability of adipate salts can be visualized as a sequential workflow, from sample preparation to data analysis and interpretation.
This diagram illustrates the logical flow from preparing the adipate salt sample to performing TGA and DSC analyses, acquiring the respective data curves, and finally interpreting these curves to determine key thermal properties and compare the stability of different salts.
Conclusion
The thermal stability of adipate salts is a crucial property for their application in various industries. This guide provides a comparative overview based on available literature, highlighting that the decomposition temperature is significantly influenced by the metal cation. While data for some adipate salts like calcium and zinc are available, there is a need for more comprehensive and directly comparable studies on a wider range of adipate salts, particularly those of alkali and other transition metals. The provided experimental protocols and workflow offer a standardized approach for researchers to conduct their own comparative analyses and contribute to a more complete understanding of the thermal behavior of these important compounds.
References
A Comparative Analysis of the Reactivity of Methyl Potassium Adipate Against Other Monoesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl potassium adipate with other relevant monoesters. The analysis is supported by experimental data and detailed methodologies for key reactions, including hydrolysis, transesterification, and intramolecular condensation.
Introduction to Monoester Reactivity
This compound is the potassium salt of adipic acid monomethyl ester. Its structure, featuring both a carboxylate salt and a methyl ester group, results in a unique reactivity profile. The reactivity of an ester is primarily determined by the electrophilicity of its carbonyl carbon, which is susceptible to attack by nucleophiles. This guide will explore how the structural features of this compound influence its behavior in key chemical transformations compared to other monoesters. Factors such as steric hindrance, the electronic effects of substituents, and the length of the carbon backbone play crucial roles in determining reaction rates and outcomes.
Quantitative Reactivity Data
The following table summarizes quantitative data for the reactivity of various monoesters in different reaction types. Direct kinetic data for this compound is limited; therefore, data for analogous compounds are included to provide a comparative framework.
| Ester | Reaction Type | Conditions | Observed Rate / Yield | Reference Compound |
| Methyl Acetate | Alkaline Hydrolysis | NaOH, 25°C | k = 0.113 L mol⁻¹ s⁻¹ | Methyl Acetate |
| Ethyl Acetate | Alkaline Hydrolysis | NaOH, 25°C | k = 0.065 L mol⁻¹ s⁻¹ | Ethyl Acetate |
| Isopropyl Acetate | Alkaline Hydrolysis | NaOH, 25°C | k = 0.024 L mol⁻¹ s⁻¹ | Isopropyl Acetate |
| tert-Butyl Acetate | Alkaline Hydrolysis | NaOH, 25°C | k = 0.00018 L mol⁻¹ s⁻¹ | tert-Butyl Acetate |
| Dimethyl Adipate | Dieckmann Condensation | NaOMe, Methanol | 75-81% Yield | Dimethyl Adipate[1] |
| Diethyl Adipate | Dieckmann Condensation | NaOEt, Ethanol, Reflux | ~80% Yield | Diethyl Adipate |
| Palm Oil Methyl Esters | Transesterification | Trimethylolpropane, NaOMe | 82.5% Yield | Palm Oil Methyl Esters[2] |
| Various Aliphatic Esters | Hydrolysis (t-BuNH₂/H₂O) | Reflux, 1.75 - 10 h | Quantitative Yield | Methyl, Ethyl, Isopropyl esters[3] |
Note: The reactivity of the ester group in this compound is influenced by the terminal carboxylate group. The carboxylate acts as a weak electron-donating group, which may slightly decrease the rate of nucleophilic attack compared to a non-substituted alkyl ester. However, its reactivity is generally comparable to other primary methyl esters. The steric profile around the ester is unhindered, suggesting faster reaction rates than secondary or tertiary esters like isopropyl or tert-butyl acetate.[3]
Key Reactivity Comparisons
Hydrolysis (Saponification)
Ester hydrolysis is the cleavage of an ester bond by water, a reaction that can be catalyzed by acid or base.[4] Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is typically faster and more common for preparative purposes.[4]
The reactivity of esters in hydrolysis is highly sensitive to steric hindrance at the alcohol moiety. As shown in the data table, the rate of alkaline hydrolysis decreases significantly as the alkyl group becomes more sterically bulky, following the trend: Methyl > Ethyl > Isopropyl > tert-Butyl .[3] this compound, having an unhindered methyl group, is expected to undergo rapid hydrolysis under basic conditions, comparable to other methyl esters.
General Hydrolysis Reaction: R-COOR' + OH⁻ → R-COO⁻ + R'-OH
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to form ethyl potassium adipate and methanol.
The reaction is an equilibrium process. To drive it to completion, a large excess of the reactant alcohol is often used, or one of the products is removed as it forms. The reactivity in transesterification follows similar principles to hydrolysis, with less sterically hindered esters reacting more readily. Common catalysts include sodium methoxide, potassium hydroxide, and other strong bases.[5][6]
Intramolecular Condensation (Dieckmann Condensation)
The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester, typically using a strong base like sodium alkoxide.[7][8] While this compound is a monoester, its carbon backbone is the same as that used in the formation of a five-membered ring via the Dieckmann condensation of a 1,6-diester like dimethyl adipate.[1][7]
The facility of this ring-closure reaction is a key aspect of the reactivity of the adipate structure. 1,6-diesters (like adipates) readily form stable five-membered rings, while 1,7-diesters (pimelates) form six-membered rings. This reaction highlights the intrinsic reactivity of the adipate backbone towards cyclization, a crucial consideration in synthetic chemistry.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of a Monoester
Objective: To determine the rate of saponification of a simple monoester (e.g., ethyl acetate) via titration.
Materials:
-
Ethyl acetate
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath (25°C)
-
Conical flasks, pipettes, burette
Procedure:
-
Pipette 50 mL of 0.1 M NaOH solution into a conical flask.
-
Separately, pipette 50 mL of ethyl acetate solution (e.g., 0.05 M in a suitable solvent) into another flask.
-
Place both flasks in the constant temperature water bath to equilibrate to 25°C.
-
To start the reaction, quickly add the ethyl acetate solution to the NaOH solution, mix thoroughly, and start a timer.
-
Immediately withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing a known excess of 0.1 M HCl (e.g., 15 mL).
-
Titrate the unreacted HCl in the quenched sample with standardized 0.1 M NaOH using phenolphthalein as an indicator.
-
Repeat step 5 and 6 at regular time intervals (e.g., 5, 10, 20, 30 minutes).
-
The concentration of unreacted NaOH in the reaction mixture at each time point is used to calculate the rate constant (k) for the second-order reaction.
Protocol 2: Dieckmann Condensation of Diethyl Adipate
Objective: To synthesize a cyclic β-keto ester from a linear diester.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Aqueous HCl
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a reflux condenser, ensuring all glassware is dry.
-
In the flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Add a solution of diethyl adipate in toluene dropwise to the stirred ethoxide solution.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then acidify it by carefully adding cold, dilute aqueous HCl until the solution is acidic (pH < 7).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclic β-keto ester product.
-
The product can be further purified by distillation or chromatography.
Visualizations
The following diagrams illustrate key reaction pathways relevant to the reactivity of monoesters.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. portal.amelica.org [portal.amelica.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scispace.com [scispace.com]
- 6. journeytoforever.org [journeytoforever.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
A Comparative Guide to Analytical Techniques for the Quantification of Methyl Potassium Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for the quantitative determination of methyl potassium adipate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and a summary of key validation parameters.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation characteristics, as outlined by regulatory bodies like the FDA, include accuracy, precision, specificity, linearity, range, and sensitivity (limits of detection and quantitation).[2][3] This guide synthesizes data to aid researchers in selecting the most appropriate method for their specific application.
Comparative Performance of Analytical Techniques
The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of organic acids and their esters, providing a baseline for what can be expected for this compound analysis.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.998 | > 0.998[4] |
| Limit of Detection (LOD) | ~0.03 - 3.31 µg/mL[5] | ≤ 0.06 mg/L[6] | ~0.06 - 0.15 ng/g |
| Limit of Quantitation (LOQ) | ~0.10 - 11.03 µg/mL[5] | ~0.1 mg/L | ~0.2 ng/g |
| Accuracy (% Recovery) | 82 - 110%[5] | > 90%[7] | 85.4 - 114.6%[4] |
| Precision (%RSD) | < 5%[5] | < 15% | < 15.6%[4] |
| Specificity | Moderate; susceptible to co-eluting impurities without chromophores. | High; based on mass-to-charge ratio, providing excellent specificity. | High; mass spectral data allows for definitive peak identification. |
| Derivatization | Not required. | Not typically required. | May be required to improve volatility and thermal stability.[7] |
Detailed Experimental Protocols
The following are representative methodologies for the analysis of this compound using the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), autosampler, and a photodiode array or UV detector.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 0.01 M KH₂PO₄, adjusted to pH 2.6) and a small percentage of organic solvent like acetonitrile or methanol.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance.[8][9]
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher sensitivity and selectivity, making it ideal for complex sample matrices or when trace-level quantification is necessary.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source. A C18 or similar reverse-phase column is typically used.
-
Mobile Phase: A gradient mobile phase is common, often consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The use of formic acid makes the mobile phase MS-compatible.[10]
-
Flow Rate: 0.2 - 0.5 mL/min, depending on the column dimensions.
-
MS Detection: ESI in negative ion mode is typically used for organic acids. Quantification is achieved using Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻. For monomethyl adipate (the acidic form of this compound), the expected ion would be at m/z 159.1.
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in a suitable solvent, filtered, and injected. Dilution may be necessary to fall within the linear range of the instrument.
-
Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, a derivatization step is often required.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase like a DB-5ms) and a mass selective detector.
-
Derivatization: To increase volatility, the carboxylic acid group of monomethyl adipate is typically converted to an ester (e.g., a methyl or silyl ester).[7] For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or derivatization with diazomethane can be performed.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection: Electron Ionization (EI) at 70 eV is standard. The instrument can be operated in full scan mode for identification or SIM mode for enhanced sensitivity in quantification.
-
Sample Preparation: The sample is first derivatized, and then an aliquot of the reaction mixture is injected into the GC-MS system.
-
Quantification: An internal standard is highly recommended. A calibration curve is constructed using derivatized standards, and the concentration of the analyte in the sample is determined from this curve.
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques. Cross-validation is performed to ensure that different analytical methods or laboratories produce comparable and reliable data.[11][12]
Caption: Workflow for cross-validation of analytical methods.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices [agris.fao.org]
- 6. pragolab.cz [pragolab.cz]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Potassium Adipate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl potassium adipate, fostering a culture of safety and environmental responsibility.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of handling.[1] Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
II. Operational Disposal Plan
The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory.[1]
Step-by-Step Disposal Procedure:
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities, such as the US EPA (40 CFR 262.11).[1] This characterization will determine if the waste is classified as hazardous.
-
Contact a Licensed Waste Disposal Service: Engage a certified and licensed professional waste disposal service to handle the collection, transport, and ultimate disposal of the this compound waste.[1]
-
Segregation and Storage:
-
Incineration Protocol:
-
The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
For enhanced combustion, the material may be dissolved or mixed with a combustible solvent prior to incineration.[1] This should only be performed by trained personnel following established safety protocols.
-
-
Empty Container Disposal: Dispose of empty containers as unused product, following the same disposal route as the chemical itself.[1]
III. Quantitative Data Summary
Currently, publicly available safety data sheets for this compound do not specify quantitative data such as permissible exposure limits or specific concentration thresholds for various disposal methods. Therefore, it is crucial to consult with the contracted licensed professional waste disposal service and refer to local regulations for any such quantitative requirements.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
